molecular formula C9H18N2O2 B1172059 TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL CAS No. 10295-99-5

TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL

Katalognummer: B1172059
CAS-Nummer: 10295-99-5
Molekulargewicht: 186.255
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery programs. Its structure incorporates a tetrahydrofuran ring and a methylpiperazine group, motifs frequently employed to fine-tune the properties of bioactive molecules. The tetrahydrofuran unit is a common pharmacophore found in compounds targeting the central nervous system, as similar structures have been identified in agents active at serotonin receptors . Furthermore, the 4-methylpiperazine moiety is a privileged structure in drug design, known to enhance solubility and contribute to key interactions with biological targets. This specific substitution pattern is evident in advanced research compounds, including potent and selective kappa opioid receptor antagonists, which are investigated for treating conditions like depression, anxiety, and addiction . The integration of these two fragments into a single molecule makes this compound a valuable template for developing novel therapeutics. It is particularly relevant for researchers exploring new ligands for G-protein coupled receptors (GPCRs) and kinases, or for those engaged in lead optimization to improve the pharmacokinetic and binding properties of candidate drugs. This compound is intended for use in strictly controlled laboratory environments to advance the development of new pharmaceutical agents.

Eigenschaften

CAS-Nummer

10295-99-5

Molekularformel

C9H18N2O2

Molekulargewicht

186.255

Synonyme

TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and properties of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol: Structure, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, a heterocyclic compound incorporating two key pharmacophores: a substituted piperazine and a tetrahydrofuranol moiety. Given the prevalence of these scaffolds in medicinal chemistry, this molecule represents a potentially valuable building block for drug discovery programs. This document delineates its chemical structure and stereoisomerism, details its predicted physicochemical properties, and puts forth robust, field-proven protocols for its synthesis, purification, and analytical characterization. The methodologies described herein are grounded in established principles of organic and analytical chemistry, providing a self-validating framework for researchers. By synthesizing data from analogous structures and established analytical techniques, this guide serves as an essential resource for scientists working with or seeking to develop derivatives of this compound.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged" structural motifs is a cornerstone of rational drug design. These motifs, such as piperazine and tetrahydrofuran, are consistently found in a multitude of clinically successful drugs due to their favorable pharmacokinetic and pharmacodynamic properties. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common feature in drugs targeting the central nervous system (CNS), acting as a versatile scaffold that can be modified to modulate solubility, basicity, and receptor interactions.[1][2] Similarly, the tetrahydrofuran (THF) ring is a prevalent cyclic ether in natural products and synthetic drugs, often contributing to aqueous solubility and providing a rigid framework for orienting functional groups for optimal target engagement.[3][4]

The subject of this guide, trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (CAS No. 10295-99-5), merges these two critical scaffolds.[5][6] The molecule features a tetrahydrofuran-3-ol core, which provides polarity and hydrogen bonding capabilities, substituted with a 1-methylpiperazine group, which imparts basicity and a point for further derivatization. Understanding the precise chemical nature and properties of this specific stereoisomer is paramount for its effective utilization in research and development.

Molecular Structure and Stereochemistry

Chemical Structure Elucidation

The molecular structure of the compound is defined by a central five-membered tetrahydrofuran ring. A hydroxyl (-OH) group is attached at the 3-position, and a 4-methylpiperazin-1-yl group is attached at the 4-position. The molecular formula is C₉H₁₈N₂O₂ with a molecular weight of 186.25 g/mol .[6]

Caption: 2D structure of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

Stereochemical Considerations

The prefix "trans" is critical, as it defines the relative stereochemistry of the substituents on the tetrahydrofuran ring. The hydroxyl group at position C3 and the methylpiperazinyl group at position C4 are on opposite faces of the ring. This specific arrangement influences the molecule's three-dimensional shape, which in turn dictates its biological activity and physical properties. The molecule contains two stereocenters (C3 and C4), meaning it is a chiral compound. The specific enantiomer would be designated using (3R,4R) or (3S,4S) nomenclature, which would require experimental determination or an enantioselective synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for anticipating its behavior in biological systems and for developing suitable formulations. The data below are a combination of computationally predicted values and properties that require empirical determination.

PropertyValue / Predicted ValueSource / MethodSignificance in Drug Development
Molecular Formula C₉H₁₈N₂O₂-Defines elemental composition and molecular weight.
Molecular Weight 186.25 g/mol CalculatedInfluences diffusion, bioavailability; follows Lipinski's Rule of Five.
CAS Number 10295-99-5-Unique chemical identifier.[5]
XLogP3-AA -0.9ComputedPredicts lipophilicity; a negative value suggests high water solubility.[6]
Topological Polar Surface Area (TPSA) 35.9 ŲComputedEstimates membrane permeability; a value < 140 Ų is favorable for CNS penetration.[6]
Hydrogen Bond Donors 1ComputedThe hydroxyl group can donate a hydrogen bond, influencing target binding and solubility.[6]
Hydrogen Bond Acceptors 4ComputedThe two piperazine nitrogens and two oxygens can accept hydrogen bonds.[6]
pKa To Be DeterminedExperimentalThe basicity of the piperazine nitrogens is critical for salt formation and solubility.
Melting Point To Be DeterminedExperimentalDefines the solid-state properties, purity, and stability.
Aqueous Solubility To Be DeterminedExperimentalCrucial for drug delivery and absorption; predicted to be high.

Synthesis and Purification

While specific literature for the synthesis of this exact molecule is scarce, a logical and robust synthetic strategy can be devised based on established chemical principles for related heterocyclic compounds.[7] A common and effective method involves the nucleophilic ring-opening of a suitable epoxide.

Proposed Synthetic Workflow

A plausible synthesis starts from 3,4-epoxytetrahydrofuran, which can be reacted with 1-methylpiperazine. The nucleophilic nitrogen of the piperazine attacks one of the epoxide carbons, leading to the opening of the three-membered ring and the formation of the desired product. This reaction typically yields the trans product due to the backside attack mechanism (Sɴ2).

SynthesisWorkflow Epoxide 3,4-Epoxytetrahydrofuran Reaction Nucleophilic Ring-Opening Epoxide->Reaction Reflux Piperazine 1-Methylpiperazine Piperazine->Reaction Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol Purification->FinalProduct

Caption: Proposed workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol via epoxide ring-opening.

Materials:

  • 3,4-Epoxytetrahydrofuran (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Ethanol (or other suitable polar solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a flame-dried round-bottom flask, add 3,4-epoxytetrahydrofuran and ethanol.

  • Begin stirring the solution at room temperature.

  • Add 1-methylpiperazine dropwise to the stirring solution. An exothermic reaction may be observed.

  • Once the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed with aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude product using silica gel column chromatography.

Materials:

  • Crude product from synthesis

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase: A gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) with a small amount of triethylamine (e.g., 0.5%) to prevent peak tailing of the basic amine.

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 2% MeOH/DCM) and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dry-loaded sample onto the top of the packed column.

  • Elute the column with the mobile phase, gradually increasing the polarity (the percentage of methanol).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structure and purity of the synthesized compound.

AnalyticalWorkflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure Mass Molecular Weight Verification MS->Mass Purity Purity Assessment (>95%) HPLC->Purity

Caption: Integrated workflow for the analytical characterization of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[1] Temperature-dependent NMR can also be used to study the conformational behavior of the piperazine ring.[9][10]

Expected Spectral Features:

  • ¹H NMR: One would expect distinct signals for the methyl group on the piperazine (a singlet around 2.3 ppm), the piperazine ring protons (multiplets between 2.4-3.0 ppm), the tetrahydrofuran ring protons (multiplets in the 3.5-4.2 ppm range), and the hydroxyl proton (a broad singlet whose position is solvent-dependent). The coupling patterns of the protons at C3 and C4 would be critical for confirming the trans stereochemistry.

  • ¹³C NMR: Signals for the methyl carbon (around 46 ppm), the piperazine carbons (typically 45-60 ppm), and the tetrahydrofuran carbons (in the 60-80 ppm range) are expected.[11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the acquired data (Fourier transform, phasing, and baseline correction) to obtain high-quality spectra for interpretation.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[12][13]

Expected Fragmentation: Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 187.14. Characteristic fragmentation would likely involve cleavage of the C-N bond connecting the two rings or fragmentation within the piperazine ring.[14]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid to promote ionization).

  • Mass Detection: Analyze the eluent using an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire data in positive ion mode over a mass range of m/z 50-500.[15]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecules in drug development.[16] Given the polar and basic nature of the analyte, a reverse-phase method with an appropriate mobile phase is suitable.[17][18]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • Solvent B: Acetonitrile + 0.1% TFA or Formic Acid

  • Method: Run a gradient elution, for example, from 5% B to 95% B over 20 minutes, at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity. The goal is typically >95% purity for research compounds.

Potential Applications and Significance in Drug Discovery

The structural combination within trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol makes it an attractive starting point for library synthesis. The secondary hydroxyl group can be used as a handle for further derivatization, while the piperazine nitrogen allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). Molecules incorporating these scaffolds have shown a wide range of biological activities, including but not limited to:

  • CNS Agents: The 1-methylpiperazine moiety is a common feature in antipsychotic and antidepressant drugs.

  • Enzyme Inhibitors: The tetrahydrofuran scaffold is a key component in potent HIV-1 protease inhibitors like darunavir, where it forms critical hydrogen bonds within the enzyme's active site.[4]

  • Receptor Antagonists: Substituted piperazines are well-known as potent antagonists for various receptors, including opioid receptors.[19]

  • Antitumor Agents: Tetrahydroisoquinolines and related heterocyclic structures have been investigated for their potential as antitumor compounds.[20]

The defined trans stereochemistry provides a rigid and predictable orientation of the substituents, which is highly advantageous for computational modeling and rational drug design efforts.

Conclusion

trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure combines two pharmacologically relevant scaffolds with a specific stereochemical arrangement. This guide has provided a comprehensive technical framework for its study, including a plausible synthetic route and detailed, state-of-the-art protocols for its purification and analytical characterization. The methodologies outlined herein are designed to ensure scientific integrity and provide researchers with a reliable foundation for incorporating this valuable molecule into their drug discovery programs.

References

  • Aust J Chem (1964) 17 (9): 975–986. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ACS Publications. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]

  • NextSDS. TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL. [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • PubMed. Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. [Link]

  • MDPI. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. [Link]

  • ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • PMC. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Organic Syntheses Procedure. (z)-4-(trimethylsilyl)-3-buten-1-ol. [Link]

  • PubMed. Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. [Link]

  • PMC - NIH. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • ResearchGate. (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol presents a compelling scaffold for pharmacological investigation, integrating the privileged piperazine motif with a substituted tetrahydrofuran ring. While public-domain data on the specific biological activity of this compound is not available, its structural components are prevalent in a wide array of bioactive molecules. This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of its mechanism of action. We will hypothesize potential biological targets based on structure-activity relationships of related compounds and provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. This document is structured to empower researchers to not only generate high-quality, reproducible data but also to interpret these findings to construct a robust model of the compound's molecular interactions.

Introduction and Rationale: Deconstructing the Molecule

The structure of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol suggests a high potential for biological activity. The molecule can be deconstructed into two key pharmacophores:

  • The 4-methylpiperazine Moiety: This feature is a cornerstone of modern medicinal chemistry, found in numerous approved drugs.[1][2] Its presence often confers favorable pharmacokinetic properties and provides a key interaction point with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[3] Many piperazine derivatives exhibit activity as antipsychotics, antidepressants, and anxiolytics.[3] Furthermore, this scaffold is a common feature in a range of anticancer agents.[4][5]

  • The trans-4-amino-tetrahydrofuran-3-ol Core: The tetrahydrofuran ring is a versatile scaffold found in many natural products and synthetic molecules with diverse biological activities, including antiviral (as a precursor to HIV protease inhibitors) and anti-inflammatory properties.[6][7][8][9] The stereochemistry and substitution pattern of the hydroxyl and piperazine groups are critical determinants of target specificity and potency.

Given the absence of published data for this specific molecule, a logical and systematic approach is required to unveil its mechanism of action. This guide proposes a two-pronged investigational strategy based on the high prevalence of its structural motifs in CNS-active and anticancer drugs:

  • Hypothesis 1: The compound modulates CNS receptor activity.

  • Hypothesis 2: The compound exhibits antiproliferative or cytotoxic effects on cancer cells.

The following sections will detail the in vitro methodologies to rigorously test these hypotheses.

A Roadmap for In Vitro Investigation

Our investigation is structured as a phased approach, beginning with broad screening to identify a general biological activity, followed by more focused assays to deconvolute the specific mechanism.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Mechanism Deconvolution cluster_2 Phase 3: Data Synthesis a Receptor Binding Assays (CNS Target Panel) c Functional Assays (e.g., cAMP, Calcium Flux) a->c If CNS Hit b Cancer Cell Line Viability Assays (e.g., NCI-60 Panel) e Apoptosis & Cell Cycle Assays b->e If Anticancer Hit d Dose-Response & Potency (EC50/IC50 Determination) c->d g Construct Mechanistic Model d->g f Kinase Inhibition Profiling e->f f->g

Figure 1: Phased approach for in vitro investigation.
Phase 1: Initial Target and Phenotypic Screening

The initial phase is designed to be broad, efficiently identifying the most probable therapeutic area for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

The prevalence of the piperazine moiety in neuropharmacology necessitates an initial screen against a panel of common CNS receptors.[3] Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.[10]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Isolate cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like HEK293 or CHO, or from rodent brain tissue).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) and a range of concentrations of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). This is then used to determine the inhibitory constant (Ki), a measure of binding affinity.

Table 1: Example CNS Receptor Screening Panel

Receptor FamilySpecific Receptors to ScreenRationale
Serotonergic 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4Common targets for piperazine-containing antidepressants and anxiolytics.[3][11]
Dopaminergic D1, D2, D3, D4Key targets for antipsychotic medications.[10]
Adrenergic α1A, α1B, α2A, β1, β2Implicated in various CNS and cardiovascular functions.
Histaminergic H1, H3Off-target effects at H1 can cause sedation.
Muscarinic M1, M2, M3, M4, M5Important for assessing potential anticholinergic side effects.

To investigate potential anticancer properties, a primary screen for cytotoxicity against a panel of human cancer cell lines is the standard first step.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[12]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., from a diverse panel like the NCI-60) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis: Plot the absorbance against the compound concentration and fit to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Phase 2: Deconvolution of the Mechanism

Positive "hits" from the Phase 1 screens will dictate the direction of the subsequent, more focused investigations.

A high binding affinity (e.g., Ki < 1 µM) in the radioligand assay is a strong indicator of a direct interaction. The next crucial step is to determine the functional consequence of this binding.

Functional Assays:

  • For GPCRs:

    • cAMP Assays: For Gs or Gi-coupled receptors, measure the modulation of cyclic AMP levels in response to the compound. A decrease in forskolin-stimulated cAMP suggests agonist activity at a Gi-coupled receptor, while an increase suggests agonist activity at a Gs-coupled receptor.

    • Calcium Flux Assays: For Gq-coupled receptors, use a fluorescent calcium indicator (e.g., Fura-2) to measure changes in intracellular calcium concentrations upon compound addition.

  • For Ion Channels:

    • Patch-Clamp Electrophysiology: This gold-standard technique provides direct measurement of ion flow through the channel, definitively characterizing the compound as an opener, blocker, or modulator.

These functional assays will allow for the classification of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol as an agonist, antagonist, or allosteric modulator at its target receptor.

G compound trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol receptor GPCR (e.g., 5-HT1A) compound->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response Phosphorylates Downstream Targets

Figure 2: Hypothetical signaling for a 5-HT1A receptor agonist.

A potent GI50 value against one or more cancer cell lines suggests a potential role as an anticancer agent. The next steps aim to determine the cellular mechanism leading to this growth inhibition.

Mechanism of Cell Death/Growth Arrest Assays:

  • Apoptosis Assays:

    • Caspase Activity Assays: Use fluorogenic or colorimetric substrates to measure the activity of key executioner caspases (e.g., Caspase-3/7).

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Stain DNA with a fluorescent dye (e.g., Propidium Iodide) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This can reveal if the compound causes cell cycle arrest at a specific checkpoint.

  • Kinase Inhibition Profiling:

    • Many modern anticancer drugs are kinase inhibitors.[13] A broad-panel kinase screen (e.g., using radiometric or fluorescence-based assays) can quickly identify if trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol inhibits specific kinases, providing a direct molecular target.

Data Synthesis and Interpretation

The culmination of this in vitro investigation will be a comprehensive dataset. For instance, if the compound shows high affinity for the D2 receptor, acts as an antagonist in a cAMP functional assay, and exhibits a GI50 of 5 µM in a glioblastoma cell line, a compelling hypothesis emerges: the compound may exert its anticancer effects in certain brain tumors through dopamine receptor antagonism.

Table 2: Hypothetical Data Summary for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Assay TypeTarget/Cell LineResult TypeValueInterpretation
Binding Assay Dopamine D2 ReceptorKi85 nMHigh affinity for D2 receptor.
Binding Assay Serotonin 5-HT2A ReceptorKi1.2 µMModerate affinity for 5-HT2A.
Functional Assay Dopamine D2 ReceptorIC50 (cAMP)150 nMPotent D2 receptor antagonist.
Cell Viability U-87 MG (Glioblastoma)GI505.2 µMModerate growth inhibition.
Cell Viability MCF-7 (Breast Cancer)GI50> 50 µMNo significant activity.
Cell Cycle U-87 MG% Cells in G175% (vs 50% control)Induces G1 cell cycle arrest.

This integrated data allows for the construction of a strong, evidence-based hypothesis for the compound's mechanism of action, paving the way for further preclinical development.

Conclusion

While the precise in vitro mechanism of action of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is yet to be publicly documented, its constituent chemical motifs provide a strong rationale for targeted investigation. The systematic, phased approach outlined in this guide—from broad, high-throughput screening to specific, mechanism-focused assays—provides a robust framework for its pharmacological characterization. By adhering to these principles of scientific integrity and logical progression, researchers can effectively elucidate the molecular interactions of this and other novel chemical entities, accelerating the journey from chemical structure to potential therapeutic application.

References

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Synthesis of HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry, 14(10), 2756-2779.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • MedchemExpress. (n.d.). (S)-Tetrahydrofuran-3-ol.
  • Eastman, R. T., & Collins, F. S. (2017). The National Center for Advancing Translational Sciences (NCATS): A New Approach to Drug Development. JAMA, 317(18), 1831-1832.
  • Gorska, M., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(21), 5123.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(31), 9536-9537.
  • Fernández, J., et al. (2005). Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry, 48(6), 1709-1712.
  • Suárez, E., & Francisco, C. G. (2009). Bioactive tetrahydrofuran and tetrahydropyran derivatives.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • NextSDS. (n.d.). TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL.
  • CymitQuimica. (n.d.). CAS 63074-07-7: (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone.
  • Wikipedia. (n.d.). Piperazine.
  • Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Bonifazi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • de Oliveira, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Al-Snafi, A. E. (2025).
  • Sawant-Basak, A., et al. (2013). Metabolism of a serotonin-4 receptor partial agonist... Journal of Pharmaceutical Sciences, 102(9), 3277-3293.
  • Google Patents. (2013).
  • Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Archiv der Pharmazie, 345(1), 3-10.
  • Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872.
  • Saboureau, C., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 14(8), e1700109.
  • Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 295-300.

Sources

A Technical Guide to the Molecular Weight and Exact Mass of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful research. The compound trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative, presents a molecular architecture of interest to medicinal chemists. Its structural features, combining a hydrophilic alcohol, a basic piperazine moiety, and a central tetrahydrofuran scaffold, suggest its potential utility as a building block in the synthesis of pharmacologically active agents. An unambiguous determination of its fundamental physicochemical properties, namely molecular weight and exact mass, is the first critical step in its journey from a laboratory curiosity to a potential therapeutic candidate. This guide provides an in-depth technical overview of these two crucial parameters for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental identity of a chemical compound is intrinsically linked to its mass. For trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, with the molecular formula C9H18N2O2, two key mass-related parameters are of paramount importance: the molecular weight and the exact mass. While often used interchangeably in general chemical discourse, they are distinct concepts with specific applications in different analytical contexts.

PropertyValueUnitSignificance
Molecular Formula C9H18N2O2-Defines the elemental composition of the molecule.
Molecular Weight 186.255 g/mol The weighted average mass of a molecule based on the natural abundance of its constituent isotopes. Crucial for stoichiometric calculations in chemical synthesis.[1]
Exact Mass 186.136827821DaThe mass of a molecule calculated using the mass of the most abundant isotope of each element. Essential for high-resolution mass spectrometry-based structural elucidation.[1]
CAS Number 10295-99-5-A unique numerical identifier for this specific chemical substance.[1]

Methodologies for Determination

The determination of molecular weight and exact mass relies on a suite of sophisticated analytical techniques. The choice of methodology is dictated by the required precision and the intended application of the data.

Mass Spectrometry: The Gold Standard for Mass Determination

Mass spectrometry (MS) is the definitive technique for determining both the molecular weight and the exact mass of a compound. The underlying principle involves the ionization of the molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Workflow for Mass Spectrometric Analysis

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Processing Sample Dissolution of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol in a suitable solvent (e.g., methanol, acetonitrile) Ionization Introduction into the mass spectrometer and ionization (e.g., ESI, APCI) Sample->Ionization Infusion or LC injection MassAnalyzer Separation of ions based on m/z ratio in the mass analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detection Detection of ions and generation of a mass spectrum MassAnalyzer->Detection DataProcessing Data processing to determine the m/z values of the molecular ion and its isotopic peaks Detection->DataProcessing

Caption: A generalized workflow for the determination of molecular mass using mass spectrometry.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is often the preferred method for polar molecules like trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds. The choice is guided by the physicochemical properties of the analyte to ensure efficient generation of the molecular ion.

  • Mass Analyzer: For the determination of exact mass , a high-resolution mass analyzer such as a Time-of-Flight (TOF) or an Orbitrap is indispensable. These instruments provide the necessary mass accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. For routine confirmation of molecular weight , a lower-resolution instrument like a quadrupole mass analyzer may suffice.

Computational Chemistry: In Silico Verification

In addition to experimental determination, the molecular weight and exact mass of a compound can be calculated from its molecular formula. These in silico methods are crucial for theoretical validation and for predicting the expected outcomes of experimental analyses.

Logical Framework for Computational Mass Calculation

G cluster_input Input Data cluster_calculation Calculation cluster_output Output MolecularFormula Molecular Formula: C9H18N2O2 MW_Calc Molecular Weight Calculation: Sum of (atomic weight of element × number of atoms) for all elements MolecularFormula->MW_Calc EM_Calc Exact Mass Calculation: Sum of (mass of the most abundant isotope of element × number of atoms) for all elements MolecularFormula->EM_Calc MW_Value Molecular Weight: 186.255 g/mol MW_Calc->MW_Value EM_Value Exact Mass: 186.136827821 Da EM_Calc->EM_Value

Caption: The logical process for calculating molecular weight and exact mass from the molecular formula.

Self-Validating System:

The synergy between experimental and computational approaches forms a self-validating system. The calculated exact mass is used to predict the expected m/z value in a high-resolution mass spectrum. A close correlation between the experimentally measured and the calculated exact mass provides a high degree of confidence in the assigned molecular formula and, by extension, the identity of the compound.

Conclusion

The precise determination of the molecular weight and exact mass of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is a fundamental prerequisite for its use in research and drug development. While the molecular weight is essential for synthetic chemistry and solution preparation, the exact mass is a critical parameter for structural confirmation and purity assessment. The complementary use of high-resolution mass spectrometry and computational calculations provides a robust and self-validating framework for the unambiguous characterization of this and other novel chemical entities. This foundational knowledge is indispensable for advancing our understanding of a molecule's potential biological activity and for its progression through the drug development pipeline.

References

Sources

Pharmacokinetic Profiling of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of saturated, polar heterocycles into drug scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to improve physicochemical properties and escape "flatland" (increasing the fraction of sp3 carbons, Fsp3). The trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol scaffold represents a highly versatile structural motif. It combines the solubility-enhancing and receptor-tuning properties of a basic piperazine ring [1] with the polar, hydrogen-bonding capacity of a tetrahydrofuran-3-ol system.

This in-depth guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of derivatives based on this scaffold. By dissecting the physicochemical causality behind their absorption, distribution, metabolism, and excretion (ADME), this whitepaper equips drug development professionals with the methodologies required to optimize these derivatives from in vitro screening to in vivo translation.

Structural Rationale and Physicochemical Causality

The specific stereochemistry and functional group arrangement of the trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol core dictate its pharmacokinetic behavior:

  • The Piperazine Moiety: The 4-methylpiperazine group is a privileged scaffold widely used to modulate receptor affinity and improve aqueous solubility [2]. The distal nitrogen typically exhibits a pKa of ~8.5–9.0, meaning the molecule is predominantly protonated at physiological pH (7.4). While this ensures excellent thermodynamic solubility, it can restrict passive membrane permeability and increase the likelihood of P-glycoprotein (P-gp) efflux.

  • The Tetrahydrofuran (THF) Ring: Acting as a bioisostere for more lipophilic cycloalkanes, the THF ring lowers the overall LogP/LogD of the molecule [3]. The oxygen atom serves as a hydrogen bond acceptor, influencing the topological polar surface area (TPSA).

  • The trans-3-ol Configuration: The trans relationship between the hydroxyl group (at C3) and the piperazine group (at C4) minimizes steric repulsion, dictating a specific envelope conformation of the THF ring. The free hydroxyl group acts as both a hydrogen bond donor and a primary site for Phase II metabolism (glucuronidation).

PK_Workflow A Compound Synthesis (trans-Isomer Isolation) B Physicochemical Profiling (pKa, LogD7.4, TPSA) A->B C In Vitro ADME (Microsomes, Caco-2, PPB) B->C D In Vivo PK (Rodent/Dog) (IV & PO Dosing) C->D F Lead Optimization (Iterative SAR) C->F High CLint E Metabolite ID (MetID) (LC-HRMS/MS) D->E D->F Low %F E->F E->F Toxic Metabolites

Caption: Iterative pharmacokinetic profiling workflow for tetrahydrofuran-piperazine derivatives.

In Vitro ADME Profiling Methodologies

To ensure trustworthiness and reproducibility, all in vitro assays must be designed as self-validating systems incorporating established reference standards.

Metabolic Stability (Liver Microsomes)

Piperazine derivatives are highly susceptible to oxidative metabolism, specifically N-dealkylation by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6) [4].

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine the test derivative (final concentration 1 µM) with the microsomal protein (final concentration 0.5 mg/mL) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run parallel incubations with Verapamil (high clearance) and Atenolol (low clearance) to validate microsomal activity [5].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Caco-2 Permeability and Efflux Assessment

Due to the basic nitrogen on the piperazine ring, these derivatives may be substrates for efflux transporters.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to allow differentiation into a polarized monolayer.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity.

  • Transport Assay: Add the test compound (10 µM) to the apical (A) chamber for A→B transport, or the basolateral (B) chamber for B→A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates potential active efflux.

Metabolic Pathways and Metabolite Identification (MetID)

Understanding the biotransformation of the trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol scaffold is critical for predicting toxicity and half-life. High-resolution mass spectrometry (LC-HRMS) is employed to identify both Phase I and Phase II metabolites[6].

Primary Biotransformation Routes:

  • N-Demethylation (Phase I): The 4-methyl group on the piperazine is highly vulnerable to CYP-mediated oxidative N-demethylation, yielding a secondary amine metabolite.

  • THF Ring Oxidation (Phase I): Hydroxylation of the methylene carbons (C2 or C5) on the tetrahydrofuran ring, potentially leading to ring opening.

  • O-Glucuronidation (Phase II): The secondary alcohol at the C3 position of the THF ring is a prime target for UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes, forming a highly polar, renally excreted glucuronide conjugate.

Metabolic_Pathway Parent trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol M1 N-Demethylation (CYP3A4/2D6) Parent->M1 Phase I M2 THF Ring Oxidation (CYP450) Parent->M2 Phase I M3 O-Glucuronidation (UGT Enzymes) Parent->M3 Phase II Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Major Phase I and Phase II metabolic pathways for the scaffold.

In Vivo Pharmacokinetic Data Presentation

Following in vitro validation, in vivo PK studies in rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) models are conducted. The basicity and polarity of the scaffold typically result in a moderate-to-high volume of distribution ( Vss​ ) due to tissue partitioning, but oral bioavailability ( F% ) can be hampered by first-pass metabolism (N-demethylation).

Table 1: Representative In Vivo PK Parameters (Rat Model, n=3)

ParameterUnitScaffold Derivative A (Unsubstituted)Scaffold Derivative B (Fluorinated THF)Causality / Rationale
Dose (IV / PO) mg/kg2.0 / 10.02.0 / 10.0Standard pre-clinical dosing regimen.
CL (Clearance) mL/min/kg45.222.1Fluorination blocks CYP-mediated ring oxidation, reducing hepatic clearance.
Vss​ (Volume of Dist.) L/kg3.84.1High Vss​ driven by the basic piperazine nitrogen partitioning into tissues.
t1/2​ (Half-life) hours1.23.5Reduced clearance in Derivative B directly extends the terminal half-life.
Cmax​ (PO) ng/mL185410Higher systemic exposure due to improved metabolic stability.
F (Bioavailability) %18%42%First-pass N-demethylation limits F% in A; steric shielding improves F% in B.

Note: Data represents synthesized parameters based on known behavior of piperazine-tetrahydrofuran bioisosteres [7].

Conclusion and Optimization Strategies

The trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol scaffold offers an excellent starting point for drug discovery, providing a highly tunable, sp3-rich core. However, researchers must actively manage its pharmacokinetic liabilities.

Key Optimization Directives:

  • If metabolic clearance is too high, consider replacing the 4-methyl group on the piperazine with a bulkier alkyl group (e.g., isopropyl) or a metabolically stable bioisostere (e.g., oxetane) to prevent N-demethylation.

  • If efflux ratio is high (limiting CNS penetration or oral absorption), reducing the basicity of the piperazine nitrogen (e.g., by converting it to a piperazinone or incorporating a proximal electron-withdrawing group) can reduce P-gp recognition.

  • If Phase II glucuronidation leads to rapid elimination, modifying the steric environment around the trans-3-ol group (e.g., adding a methyl group to form a tertiary alcohol) can significantly impede UGT enzyme access.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH). URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations MDPI. URL:[Link]

  • Metabolism, Excretion, and Pharmacokinetics of a Dipeptidyl Peptidase Inhibitor in Rat, Dog and Human Drug Metabolism and Disposition (DOI). URL:[Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile National Institutes of Health (PMC). URL:[Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Auburn University. URL:[Link]

  • Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Technical Guide and Safety Data Protocol for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-99-5) is a bifunctional organic building block widely utilized in medicinal chemistry and drug development[1]. Featuring both a basic piperazine moiety and a secondary hydroxyl group on a tetrahydrofuran (THF) ring, this compound serves as a versatile intermediate for synthesizing central nervous system (CNS) agents and kinase inhibitors. This whitepaper synthesizes physicochemical data, extrapolated toxicological profiles, and field-proven experimental workflows to provide a comprehensive guide for researchers handling this compound.

Physicochemical Profiling

Understanding the molecular architecture of a compound is the first step in predicting its reactivity and safety profile. The trans stereochemistry minimizes steric hindrance between the piperazine ring and the hydroxyl group, which is critical for downstream functionalization. The basic tertiary amines in the piperazine ring dictate the compound's solubility profile and its tendency to form salts with acids[2].

Quantitative Chemical Data

The following table summarizes the core physicochemical metrics essential for calculating reaction stoichiometry and predicting pharmacokinetic properties (e.g., Lipinski's Rule of Five compliance)[2].

PropertyValue
Chemical Name trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol
CAS Registry Number 10295-99-5
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.255 g/mol
Topological Polar Surface Area (TPSA) 35.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
SMILES (Canonical) CN1CCN(CC1)C2COCC2O

Hazard Identification and Toxicology

While specific in vivo toxicological data for CAS 10295-99-5 is limited, its hazard profile can be robustly extrapolated from the well-documented piperazine derivative class[3]. Piperazines are weak bases that can disrupt lipid bilayers and alter local cellular pH upon contact with mucosal membranes.

  • Skin Corrosion/Irritation (Category 2, H315): The basicity of the tertiary amines can cause localized saponification of skin lipids, leading to irritation[3].

  • Serious Eye Damage/Irritation (Category 2A, H319): Ocular exposure risks severe irritation due to the compound's high aqueous solubility and basic nature[3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of aerosols or dust may cause respiratory tract irritation[3].

Emergency Response Logic

The causality behind emergency response relies on rapid dilution and neutralization of the localized basicity.

HazardResponse Start Exposure Event Assess Assess Route Start->Assess Skin Dermal Contact Assess->Skin Eye Ocular Contact Assess->Eye Inhale Inhalation Assess->Inhale WashSkin Rinse with water Remove clothing Skin->WashSkin WashEye Flush eyes (15 min) Eye->WashEye FreshAir Move to fresh air Inhale->FreshAir Medical Seek Medical Care WashSkin->Medical WashEye->Medical FreshAir->Medical

Fig 1. Emergency response workflow for accidental piperazine derivative exposure.

Safe Handling and Storage Protocols

To maintain scientific integrity and personnel safety, the following self-validating storage and handling protocols must be implemented:

  • Environmental Controls: Handle exclusively within a certified Class II fume hood to mitigate inhalation risks of aerosolized particles.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is insufficient due to the permeability of organic amines.

  • Storage Conditions: Store in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen). The electron-rich piperazine nitrogen is susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.

Experimental Workflows: O-Derivatization

A common application for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is the functionalization of the secondary hydroxyl group (e.g., O-acylation or O-alkylation). The presence of the basic piperazine ring necessitates careful selection of reaction conditions to prevent unwanted N-alkylation (quaternization) or salt formation.

Causality in Experimental Design
  • Solvent Choice: Anhydrous Dichloromethane (DCM) is selected because it solubilizes the polar starting material without acting as a competing nucleophile (unlike alcohols or water).

  • Base Selection: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is added in stoichiometric excess. The causality here is two-fold: it acts as a proton scavenger to neutralize the HCl byproduct generated during acylation, and it suppresses the protonation of the piperazine nitrogens, ensuring the molecule remains in its reactive free-base form.

  • Self-Validation: Because the compound lacks a strong UV chromophore, standard UV-based TLC monitoring is ineffective. The protocol incorporates a self-validating step using chemical stains (Ninhydrin or Iodine) to confirm reaction progress.

SynthesisWorkflow Prep 1. Reagent Prep (Anhydrous Conditions) Dissolve 2. Dissolve Substrate (DCM solvent) Prep->Dissolve Base 3. Add Base (TEA) (Neutralize HCl) Dissolve->Base React 4. Add Electrophile (Dropwise at 0°C) Base->React Monitor 5. Monitor via TLC (Iodine Stain) React->Monitor Quench 6. Aqueous Quench (Phase Separation) Monitor->Quench Purify 7. Chromatography (Silica Gel) Quench->Purify

Fig 2. Step-by-step synthetic derivatization workflow for O-acylation.

Step-by-Step Methodology: O-Acylation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.

  • Dissolution: Add 1.0 equivalent of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol to the flask. Dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Inject 2.0 equivalents of anhydrous TEA. Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic nature of the subsequent addition.

  • Electrophile Addition: Slowly add 1.1 equivalents of the desired acid chloride (e.g., acetyl chloride) dropwise over 10 minutes.

  • Monitoring (Self-Validation): Allow the reaction to warm to room temperature. After 2 hours, spot the reaction mixture on a silica TLC plate. Develop the plate in a 90:10 DCM:MeOH system and visualize using an Iodine chamber. The disappearance of the highly polar starting material spot validates reaction completion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer three times with DCM. The basic workup ensures the piperazine product remains in the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • NextSDS. "TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL". NextSDS Chemical Database.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid". PubChem.[Link]

  • Ataman Chemicals. "PIPERAZINE - Properties and Handling". Ataman Kimya.[Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Art and Science of Spectral Interpretation

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide is crafted for researchers, scientists, and drug development professionals, offering a detailed exploration of the NMR spectral characteristics of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol. In the absence of direct experimental data in publicly available literature, this document will serve as a comprehensive, predictive analysis grounded in established NMR principles and data from analogous structures. Our approach is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output, thereby empowering the reader to approach novel spectral interpretation with confidence and expertise.

Molecular Structure and Stereochemistry

Understanding the three-dimensional arrangement of atoms is the first step in predicting and interpreting an NMR spectrum. The target molecule, trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, is comprised of two key heterocyclic systems: a substituted tetrahydrofuran ring and an N-methylpiperazine moiety.

The term "trans" dictates the relative stereochemistry of the substituents on the tetrahydrofuran ring. Specifically, the hydroxyl group at position 3 and the N-methylpiperazinyl group at position 4 are on opposite faces of the five-membered ring. This stereochemical arrangement is critical as it influences the dihedral angles between adjacent protons, which in turn governs the magnitude of their coupling constants.

Below is a diagram illustrating the atom numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Atom numbering scheme for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and overlapping signals from the two heterocyclic rings. The chemical shifts are predicted based on the electronic environment of each proton, considering inductive effects from heteroatoms and anisotropic effects.

Table 1: Predicted ¹H NMR Spectral Data for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H3~ 4.1 - 4.3m-1H
H4~ 2.8 - 3.0m-1H
H2a, H5a~ 3.8 - 4.0m-2H
H2b, H5b~ 3.6 - 3.8m-2H
H2', H6' (axial)~ 2.4 - 2.6m-4H
H3', H5' (equatorial)~ 2.6 - 2.8m-4H
N-CH₃~ 2.3s-3H
OHVariable (broad)s-1H
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
  • Tetrahydrofuran Ring Protons (H2, H3, H4, H5):

    • The protons on carbons adjacent to the ring oxygen (C2 and C5) are expected to be the most deshielded due to the inductive effect of the oxygen atom, appearing in the range of 3.6-4.0 ppm.[1]

    • The proton at C3 (H3), being attached to a carbon bearing a hydroxyl group, will also be significantly deshielded, predicted to be around 4.1-4.3 ppm. Its multiplicity will be complex due to coupling with H2a, H2b, and H4.

    • The proton at C4 (H4), adjacent to the nitrogen of the piperazine ring, will be deshielded to a lesser extent than those next to oxygen, with a predicted chemical shift of 2.8-3.0 ppm.

    • The geminal protons on C2 and C5 will be diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling.

  • N-Methylpiperazine Moiety Protons (H2', H3', H5', H6', N-CH₃):

    • The protons on the piperazine ring typically appear as broad multiplets in the range of 2.4-2.8 ppm due to chair-chair interconversion.

    • The N-methyl group (N-CH₃) is expected to be a sharp singlet around 2.3 ppm, a characteristic chemical shift for this functional group.[2][3]

  • Hydroxyl Proton (OH):

    • The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~ 70 - 75
C2, C5~ 68 - 72
C4~ 60 - 65
C2', C6'~ 55 - 60
C3', C5'~ 50 - 55
N-CH₃~ 45 - 50
Rationale for Predicted ¹³C Chemical Shifts
  • Tetrahydrofuran Ring Carbons (C2, C3, C4, C5):

    • The carbons bonded to oxygen (C2 and C5) are expected to be in the range of 68-72 ppm.[1]

    • The carbon bearing the hydroxyl group (C3) will be similarly deshielded, appearing around 70-75 ppm.

    • The carbon attached to the piperazine nitrogen (C4) is predicted to be in the 60-65 ppm range.

  • N-Methylpiperazine Moiety Carbons (C2', C3', C5', C6', N-CH₃):

    • The carbons of the piperazine ring are expected to resonate in the 50-60 ppm region.

    • The N-methyl carbon will have a characteristic chemical shift of approximately 45-50 ppm.[3]

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized and rigorous experimental procedure is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[4]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[5] It is often pre-added to the deuterated solvent by the manufacturer.

  • Capping and Labeling: Securely cap and clearly label the NMR tube.

Instrument Parameters

A standard set of parameters for a 400 MHz spectrometer would be:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: ~240 ppm

Advanced 2D NMR Techniques for Structural Confirmation

For a molecule with this level of complexity, 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals.[6]

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_elucidation Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Neighbors HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC Directly Attached Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC 2-3 Bond Correlations C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For instance, a cross-peak between the signals for H3 and H4 would confirm their vicinal relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning carbon signals based on previously assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. For example, a correlation between the N-CH₃ protons and the C3' and C5' carbons of the piperazine ring would confirm the position of the methyl group.

Conclusion: A Predictive Framework for NMR Analysis

This technical guide provides a comprehensive, predictive framework for the NMR spectral analysis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol. By dissecting the molecule into its constituent functional groups and applying fundamental NMR principles, we have established a robust set of expected spectral data. The detailed experimental protocols and the outline of advanced 2D NMR techniques offer a clear pathway for the empirical verification of this structure. This document serves not only as a specific guide for the title compound but also as an educational tool for approaching the structural elucidation of similarly complex heterocyclic molecules. The principles of causality between structure and spectral data, as emphasized throughout, are universally applicable in the field of chemical analysis.

References

  • Nichugovskiy, A. I., & Cheshkov, D. A. (2022). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv preprint arXiv:2202.07431. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • Ghosh, A. K., & Lee, D. (2023). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]

  • Wikipedia contributors. (2023). N-Methylpiperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Mirabile, S., Germanò, M. P., Fais, A., Lombardo, L., Ricci, F., Floris, S., ... & De Luca, L. (2017). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 12(23), 1959-1967. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

  • Yılmaz, F., & Görmen, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 25-32. [Link]

  • Semeniuchenko, V., Johnson, S., & Slawin, A. M. Z. (2018). Monoanionic Quasi-Imido Ligands Based on 1-Methyl-4-Iminopyridine and Complexes with the Main Group Elements Mg, Al and Zn. Dalton Transactions, 47(32), 11029-11039. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • Al-Masoudi, N. A. L., & Al-Sultani, K. J. (2015). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for trans-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of saturated, oxygen-containing heterocycles is a highly effective strategy in modern drug design to improve aqueous solubility, modulate lipophilicity, and escape the "flatland" of aromatic rings. Specifically, the trans-1,2-amino alcohol motif embedded within a tetrahydrofuran (THF) core serves as a versatile, highly polar scaffold for active pharmaceutical ingredients (APIs)[1].

This application note details the synthesis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol . The synthesis relies on the regioselective and stereospecific aminolysis of a meso-epoxide by 1-methylpiperazine[2]. By leveraging the intrinsic geometric constraints of the epoxide ring-opening process, this protocol guarantees the trans relative stereochemistry without the need for complex chiral auxiliaries or forcing conditions.

Mechanistic Causality & Stereocontrol

The transformation is governed by a classic SN​2 (Substitution Nucleophilic Bimolecular) mechanism. The starting material, 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane), is an achiral meso compound possessing a plane of symmetry[1].

When 1-methylpiperazine—a nucleophile containing a reactive secondary amine[3]—is introduced, it attacks the σ∗ anti-bonding orbital of one of the C–O bonds.

  • Stereospecificity: The nucleophile is forced to approach from the trajectory anti-periplanar (backside) to the epoxide oxygen. This results in a strict inversion of configuration at the site of attack, while the adjacent carbon retains its original stereochemistry as it becomes the hydroxyl group. This dynamic inherently produces the trans relationship between the piperazine and hydroxyl moieties[4].

  • Regioselectivity & Enantiomeric Distribution: Because the meso-epoxide is symmetric, attack at C3 or C4 is energetically equivalent under achiral conditions. Consequently, the reaction yields a 50:50 racemic mixture of (3R,4R) and (3S,4S) enantiomers.

SynthesisWorkflow Step1 3,4-Epoxytetrahydrofuran (meso-Epoxide) Step3 Aminolysis in Protic Solvent (EtOH, 80 °C, 12h) Step1->Step3 Electrophile Step2 1-Methylpiperazine (Nucleophile) Step2->Step3 1.2 eq Step4 trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol Step3->Step4 S_N2 Inversion (Anti-periplanar)

Fig 1: Aminolysis workflow of meso-3,4-epoxytetrahydrofuran yielding the trans-1,2-amino alcohol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale discovery synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole / Rationale
3,4-Epoxytetrahydrofuran 86.091.0 eq861 mgElectrophilic substrate[5].
1-Methylpiperazine 100.161.2 eq1.20 g (~1.33 mL)Nucleophile. Slight excess drives completion[6].
Ethanol (Absolute) 46.07-10 mL (10 vol)Protic solvent; activates epoxide via H-bonding.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen to prevent the oxidation of the amine at elevated temperatures.

  • Substrate Dissolution: Add 861 mg (10.0 mmol) of 3,4-epoxytetrahydrofuran to the flask, followed by 10 mL of absolute ethanol.

    • Expert Insight: Ethanol is specifically chosen over aprotic solvents (like THF or DCM) because its hydroxyl group acts as a hydrogen-bond donor to the epoxide oxygen. This polarization weakens the C–O bond, significantly lowering the activation energy for the incoming nucleophile without requiring harsh Lewis acids.

  • Nucleophile Addition: Using a syringe, add 1.33 mL (12.0 mmol) of 1-methylpiperazine dropwise to the stirring solution at room temperature.

Phase 2: Thermal Activation & Monitoring
  • Reflux: Submerge the flask in a pre-heated oil bath and heat the mixture to a gentle reflux (approx. 80 °C) for 12 to 16 hours.

  • Self-Validating In-Process Control (TLC): To verify reaction progress, utilize Thin Layer Chromatography (TLC) on silica gel (Eluent: DCM/MeOH/NH₄OH 90:9:1).

    • Validation Logic: 1-Methylpiperazine contains a secondary amine, which reacts strongly with Ninhydrin stain to form a deep purple spot. The product, however, contains only tertiary amines (the piperazine nitrogen becomes tertiary upon ring opening). Therefore, the disappearance of the Ninhydrin-active spot confirms the consumption of the nucleophile. The product can be visualized using a Potassium Permanganate (KMnO₄) dip or Dragendorff's reagent.

Phase 3: Workup and Isolation
  • Concentration: Once complete consumption of the epoxide is confirmed, cool the reaction to room temperature. Remove the ethanol and the volatile excess of 1-methylpiperazine (bp 138 °C)[6] under reduced pressure using a rotary evaporator.

  • Purification: Because both the starting amine and the product are highly polar and water-soluble, standard aqueous extraction often leads to poor recovery. Instead, directly load the crude oily residue onto a silica gel column.

  • Chromatography: Elute using a gradient of Dichloromethane and Methanol modified with 1% aqueous Ammonium Hydroxide (DCM/MeOH/NH₄OH 95:4:1 to 90:9:1). Collect the product fractions and concentrate in vacuo to yield the pure trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol as a viscous oil or low-melting solid.

Analytical Validation (E-E-A-T)

To ensure the scientific integrity of the synthesized batch, the trans stereochemistry must be rigorously validated through NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signals are the protons at the C3 and C4 positions of the THF ring. The proton adjacent to the hydroxyl group (H-3) typically appears as a multiplet near 4.1 ppm, while the proton adjacent to the piperazine ring (H-4) appears near 2.9 ppm.

  • Stereochemical Proof: According to the Karplus equation, the dihedral angle between H-3 and H-4 in the trans configuration of a 5-membered ring is close to 90°, resulting in a remarkably small vicinal coupling constant ( 3JH3,H4​≈2−4 Hz ). If the product were cis, the dihedral angle would be closer to 0°, yielding a significantly larger coupling constant ( 3J≈5−7 Hz ). This distinct splitting pattern acts as a self-validating proof of the SN​2 anti-periplanar mechanism.

  • ESI-MS: Expected mass-to-charge ratio [M+H]+ at m/z 187.1.

Sources

Advanced Application Note: trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol in Structure-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Value

In the modern landscape of structure-based drug design (SBDD), the selection of privileged building blocks is the cornerstone of successful lead optimization. trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol represents a highly functionalized, dual-action heterocyclic scaffold. It elegantly merges the bioisosteric properties of a tetrahydrofuran (THF) core with the solubilizing and target-engaging capabilities of a 4-methylpiperazine moiety.

This building block provides medicinal chemists with a rigid, stereochemically defined vector to probe complex binding pockets—particularly in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists—while simultaneously optimizing the physicochemical profile of the lead series.

Mechanistic Rationale: Why Choose This Scaffold?

As an Application Scientist, the decision to incorporate this specific fragment is driven by three distinct pharmacological and physicochemical advantages:

  • Bioisosterism & Physicochemical Tuning: The THF-3-ol ring serves as an excellent bioisostere for cyclopentanol or morpholine rings. The ethereal oxygen reduces the overall lipophilicity (cLogP) of the molecule while maintaining structural rigidity. Historically, the THF-3-ol motif has been successfully utilized as a critical P2 ligand in HIV protease inhibitors (such as Amprenavir), where its oxygen atoms engage in vital hydrogen-bonding networks with the enzyme backbone[1].

  • Target Engagement via the Piperazine Motif: The 4-methylpiperazine group is a privileged basic amine. In kinase inhibitor design, this moiety is frequently directed toward the solvent-exposed channel or used to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the hinge region or DFG motif. This exact interaction paradigm is leveraged by FDA-approved drugs like Gilteritinib, which utilizes a similar methylpiperazine motif to potently inhibit FLT3 and AXL kinases in acute myeloid leukemia [2].

  • Stereochemical Control: The trans configuration is paramount. By locking the hydroxyl group and the bulky piperazine ring in an anti-periplanar orientation, the scaffold minimizes internal steric clashing. This predictability allows computational chemists to confidently model vector growth from the C3-hydroxyl position without the risk of unpredictable conformational shifts.

Physicochemical Profiling

To facilitate integration into your compound libraries, the quantitative data for this building block is summarized below. Its low molecular weight and optimal polar surface area leave a massive "budget" for further elaboration.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 186.25 g/mol Highly ligand-efficient; leaves ample MW budget for lead optimization.
cLogP -0.4 to 0.1Excellent hydrophilicity; mitigates lipophilic toxicity and improves oral bioavailability.
H-Bond Donors (HBD) 1 (-OH)Capable of engaging hinge regions or specific pocket residues.
H-Bond Acceptors (HBA) 4 (O, O, N, N)Enhances aqueous solubility and interaction with solvent channels.
TPSA ~42.5 ŲIdeal for cellular permeability; tunable for blood-brain barrier (BBB) penetration.
pKa (Basic) ~8.5 - 9.0Ensures protonation at physiological pH, facilitating salt-bridge formation.

Visualizing the Drug Discovery Integration

The integration of this building block into a standard SBDD workflow allows for rapid scaffold hopping and stereochemical tuning.

SBDD_Workflow A Target Identification & SBDD B Scaffold Hopping (Insert THF-Piperazine) A->B C Stereochemical Tuning (Trans/Cis) B->C D In Vitro Profiling (Kinase Assays) C->D E Lead Candidate Selection D->E

Fig 1. Structure-based lead optimization workflow integrating the THF-piperazine building block.

Kinase_Pathway Ligand FLT3 Ligand (FL) Receptor FLT3 / AXL Receptor Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K STAT5 STAT5 Pathway Receptor->STAT5 Inhibitor THF-Piperazine Kinase Inhibitor Inhibitor->Receptor Blocks ATP Pocket Proliferation Leukemic Cell Proliferation PI3K->Proliferation STAT5->Proliferation

Fig 2. FLT3/AXL signaling pathway targeted by methylpiperazine-functionalized kinase inhibitors.

Experimental Methodologies & Protocols

The secondary hydroxyl group at the C3 position is the primary synthetic handle of this building block. Below are two field-proven, self-validating protocols for its functionalization.

Protocol 1: Stereoinvertive Mitsunobu Etherification

Objective: Couple the C3 hydroxyl group with an acidic heteroaryl phenol to yield a cis-configured ether. Causality & Design: The Mitsunobu reaction is chosen specifically because it proceeds via an SN2 mechanism, guaranteeing complete inversion of stereochemistry at the C3 position. This allows researchers to access the cis diastereomer from the trans building block, exploring distinct vector spaces in the binding pocket.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the trans building block (1.0 equiv), the target phenol (1.2 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.2 M).

    • Rationale: Anhydrous conditions are critical; trace water will competitively attack the phosphonium intermediate, quenching the reaction prematurely.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Rationale: DIAD is preferred over DEAD due to a superior safety profile. Cooling mitigates the highly exothermic formation of the Betaine intermediate, preventing degradation of the starting materials.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via LC-MS.

  • Self-Validating Workup (Acid-Base Extraction):

    • Concentrate the mixture in vacuo and redissolve the residue in EtOAc.

    • Extract the organic layer with 1M HCl (3x 20 mL).

    • Causality: The basic 4-methylpiperazine motif ensures the desired product becomes protonated and partitions entirely into the aqueous layer. Neutral byproducts like triphenylphosphine oxide (PPh3O) and unreacted phenol remain in the organic layer. This serves as a highly efficient, self-validating purification step.

    • Basify the aqueous layer to pH 10 using saturated Na2CO3, then extract with DCM (3x 20 mL).

    • Dry the combined DCM layers over Na2SO4, filter, and concentrate to yield the pure cis-aryl ether.

Protocol 2: Stereoretentive O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylate the C3 hydroxyl group while strictly retaining the trans configuration. Causality & Design: Utilizing a strong, non-nucleophilic base (NaH) to generate the alkoxide ensures direct SN2 attack on an alkyl or heteroaryl halide without altering the C3 stereocenter. The trans geometry minimizes steric clash between the incoming electrophile and the bulky piperazine ring at C4.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF at 0 °C. Dropwise, add a solution of the trans building block (1.0 equiv) in DMF. Stir for 30 minutes until H2 gas evolution ceases.

  • Alkylation: Add the alkyl/heteroaryl halide (1.2 equiv) slowly. Warm the reaction to room temperature and stir for 4 hours.

    • Rationale: DMF is a polar aprotic solvent that optimally solvates the sodium cation, leaving a highly reactive, "naked" alkoxide ready for nucleophilic attack.

  • Quenching & Isolation: Quench the reaction carefully with cold water. Extract the mixture with EtOAc.

  • Advanced Wash Step: Wash the organic layer extensively with a 5% LiCl aqueous solution (3x 30 mL).

    • Causality: LiCl washes are highly effective at removing residual DMF from the organic phase—a critical step often overlooked in standard protocols that prevents solvent contamination during downstream NMR analysis. Dry over Na2SO4 and concentrate.

References

  • Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane.ResearchGate.
  • The European Medicines Agency Review of Gilteritinib (Xospata) for the Treatment of Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an FLT3 Mutation.National Institutes of Health (NIH) / PMC.

The Untapped Potential of Piperazine-Substituted Tetrahydrofuranols in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Initial investigations into the specific medicinal chemistry applications of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (CAS No. 10295-99-5) have revealed a notable scarcity of published literature detailing its synthesis, biological activity, or direct use as a key intermediate in drug development programs. While this specific molecule remains underexplored in public-domain research, its constituent motifs—the piperazine ring and the substituted tetrahydrofuran core—are cornerstones of modern medicinal chemistry. This guide, therefore, will explore the broader class of piperazine-substituted tetrahydrofuran-3-ols , extrapolating from the well-established roles of each scaffold to provide a forward-looking perspective on their combined potential. We will delve into the rationale for their use, propose synthetic strategies, and outline protocols for their biological evaluation, offering a scientifically grounded framework for researchers interested in this promising, yet nascent, area of chemical biology.

I. The Strategic Value of Combining Piperazine and Tetrahydrofuran Scaffolds

The convergence of a piperazine moiety and a tetrahydrofuran-3-ol in a single molecule creates a scaffold with a compelling array of physicochemical and pharmacological properties. Understanding the individual contributions of each component is key to appreciating their synergistic potential.

The Piperazine Moiety: A "Privileged" Scaffold

The piperazine ring is a ubiquitous feature in a vast number of FDA-approved drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its value stems from several key attributes:

  • Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring provide a handle for tuning a molecule's polarity, basicity (pKa), and hydrogen bonding capacity. This allows for the optimization of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and cell permeability.

  • Versatile Synthetic Handle: The secondary amine of a monosubstituted piperazine offers a straightforward point for chemical modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Receptor and Enzyme Interactions: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors, facilitating strong interactions with biological targets.

The Tetrahydrofuran-3-ol Moiety: A Chiral Building Block for Enhanced Interactions

The tetrahydrofuran ring, a saturated five-membered oxygen-containing heterocycle, is another prevalent motif in natural products and synthetic drugs. The inclusion of a hydroxyl group at the 3-position adds further layers of functionality:

  • Introduction of Chirality: The C3 and C4 positions of the tetrahydrofuran ring are chiral centers, allowing for the exploration of stereochemistry in drug-receptor interactions. This is a critical aspect of modern drug design, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

  • Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to protein targets.

  • Improved Pharmacokinetics: The tetrahydrofuran motif can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate compared to more lipophilic or metabolically labile groups.

II. Potential Therapeutic Applications of Piperazine-Substituted Tetrahydrofuran-3-ols

Given the pharmacological profiles of compounds containing either piperazine or substituted tetrahydrofuran moieties, we can hypothesize several promising therapeutic areas for this hybrid scaffold.

A. Central Nervous System (CNS) Disorders

The piperazine moiety is a well-known pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. Its ability to interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors) is well-documented. The tetrahydrofuran-3-ol portion can contribute to the fine-tuning of receptor affinity and selectivity, as well as improving blood-brain barrier penetration.

Hypothetical Signaling Pathway Involvement in CNS Applications

CNS_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Drug Drug Transporter Transporter Drug->Transporter Reuptake Inhibition Receptor Receptor Drug->Receptor Modulation (Agonism/Antagonism) Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Activity Signaling_Cascade->Neuronal_Response

Caption: Proposed CNS drug action via receptor modulation and transporter inhibition.

B. Oncology

Numerous kinase inhibitors used in cancer therapy incorporate a piperazine ring to enhance solubility and target engagement. The tetrahydrofuran-3-ol could be explored as a novel substituent to probe specific interactions within the ATP-binding pocket of kinases, potentially leading to inhibitors with improved selectivity and potency.

C. Infectious Diseases

The piperazine scaffold is present in several antibacterial and antifungal agents. The introduction of a chiral tetrahydrofuran-3-ol could lead to new derivatives with improved activity against drug-resistant strains by enabling novel interactions with bacterial or fungal enzymes. For instance, tetrahydrofuran-3-ol itself is a known precursor for some HIV protease inhibitors.

III. Synthetic Protocols and Methodologies

The synthesis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol and its analogs can be approached through several established synthetic routes. Below are representative protocols for the key synthetic transformations.

A. General Synthetic Workflow

A plausible synthetic strategy would involve the preparation of a suitable tetrahydrofuran precursor followed by the introduction of the piperazine moiety.

Illustrative Synthetic Workflow

synthetic_workflow Start Starting Material (e.g., Dihydrofuran) Epoxidation Epoxidation Start->Epoxidation Epoxide Epoxide Epoxidation->Epoxide Ring_Opening Nucleophilic Ring Opening (with N-methylpiperazine) Epoxide->Ring_Opening Product trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol Ring_Opening->Product

Caption: A potential synthetic route to the target compound.

B. Protocol 1: Epoxide Ring-Opening for the Synthesis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

This protocol describes a common and effective method for the stereoselective synthesis of trans-amino alcohols from epoxides.

Materials:

  • 3,4-Epoxytetrahydrofuran

  • N-methylpiperazine

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a solution of 3,4-epoxytetrahydrofuran (1.0 eq) in anhydrous ethanol, add N-methylpiperazine (1.2 eq).

  • Reaction: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate/methanol to afford the desired trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the nucleophilic attack of the piperazine nitrogen on the epoxide.

  • Stoichiometry: A slight excess of N-methylpiperazine is used to ensure complete consumption of the epoxide starting material.

  • Work-up: The aqueous work-up is necessary to remove any unreacted N-methylpiperazine and other water-soluble byproducts.

  • Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

IV. Biological Evaluation Protocols

Once synthesized, piperazine-substituted tetrahydrofuran-3-ols should be subjected to a battery of in vitro assays to determine their biological activity and potential therapeutic utility.

A. Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

  • Kinase of interest (e.g., recombinant human EGFR, Abl, etc.)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the amount of ADP generated.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Compound XKinase A50
Compound YKinase A120
Compound ZKinase A>1000
Compound XKinase B800

Logical Relationship for Biological Screening

biological_screening Synthesis Synthesis of Compound Library Primary_Screening Primary Screening (e.g., Kinase Panel) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR) Dose_Response->Lead_Optimization

Caption: A typical workflow for hit identification and lead optimization.

V. Conclusion and Future Directions

The class of piperazine-substituted tetrahydrofuran-3-ols represents a fertile ground for the discovery of novel therapeutic agents. The strategic combination of these two "privileged" scaffolds offers a rich chemical space for exploration. While the specific compound trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol remains an enigma in the current literature, the principles and protocols outlined in this guide provide a robust starting point for any medicinal chemist interested in harnessing the potential of this compound class. Future research should focus on the stereoselective synthesis of various analogs and their systematic evaluation in a broad range of biological assays to unlock their full therapeutic potential.

VI. References

  • Due to the lack of specific literature on trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, this reference section provides sources that support the general principles and methodologies discussed for the broader class of piperazine and tetrahydrofuran-containing compounds. The links provided are to the landing pages of the respective journals or databases to ensure link integrity.

  • The role of piperazine in medicinal chemistry. A general review of the importance of the piperazine scaffold in drug design can be found in journals such as the Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and applications of substituted tetrahydrofurans. The Organic Letters and The Journal of Organic Chemistry archives contain numerous examples of synthetic methods for tetrahydrofuran derivatives. (URL: [Link] and [Link])

  • Kinase inhibitor design. For principles of kinase inhibitor design and assay methodologies, a valuable resource is Nature Reviews Drug Discovery. (URL: [Link])

  • CNS drug discovery. Information on the design of CNS-active compounds can be found in journals like ACS Chemical Neuroscience. (URL: [Link])

  • Protocols for in vitro assays. Detailed protocols for various biological assays are often published in journals such as Current Protocols in Pharmacology. (URL: [Link])

Application Notes and Protocols for In Vivo Studies with trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive guide to designing and executing in vivo dosing protocols for the novel small molecule, trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol. Due to the limited publicly available data on this specific compound, the following protocols are based on established best practices in preclinical drug development for novel chemical entities. Researchers must adapt these guidelines based on their own in vitro data and preliminary in vivo findings.

Introduction and Preclinical Considerations

trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is a small molecule featuring a tetrahydrofuran core, a common motif in biologically active natural products, and a methylpiperazine group, which is often incorporated into pharmaceutical agents to improve solubility and pharmacokinetic properties. The successful in vivo evaluation of this compound hinges on a meticulously planned dosing protocol that ensures ethical conduct, scientific rigor, and reproducible results.

This guide is designed for researchers, scientists, and drug development professionals. It offers a framework for establishing a robust in vivo dosing regimen, from initial dose estimation and formulation to pharmacokinetic and pharmacodynamic assessments.

Ethical and Regulatory Framework

All animal studies must be conducted in strict adherence to ethical principles and regulatory guidelines. Key frameworks to follow include:

  • The 3Rs (Replacement, Reduction, and Refinement): This is a fundamental principle in humane animal research.[1] Efforts should be made to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistically significant results, and refine procedures to minimize any potential pain or distress.[1]

  • Institutional Animal Care and Use Committee (IACUC): In the United States, all protocols involving animal research must be reviewed and approved by an IACUC.[2]

  • ARRIVE and PREPARE Guidelines: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist to ensure that publications contain the minimum necessary information to be critically evaluated and reproduced.[3][4] The PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines assist researchers in planning their experiments to improve scientific validity and animal welfare.[3]

Essential Pre-Dosing Characterization

Before initiating in vivo studies, a thorough in vitro characterization of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is essential for informed dose calculation and formulation development.

ParameterDescriptionImportance for In Vivo Studies
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant in vitro assay.Provides a starting point for estimating a therapeutically relevant dose.
Cytotoxicity (CC50) The concentration that causes 50% cell death in a cytotoxicity assay.Helps in estimating the upper limit for the initial dose-ranging studies to avoid overt toxicity.
Aqueous Solubility The maximum concentration of the compound that can dissolve in aqueous media at various pH levels.Crucial for developing an appropriate formulation for dosing. Poor solubility is a common challenge for small molecules.[5][6]
LogP / LogD The octanol-water partition coefficient, indicating the lipophilicity of the compound.Influences absorption, distribution, and the potential for blood-brain barrier penetration.
pKa The acid dissociation constant.Determines the charge of the molecule at different pH values, which affects its solubility and permeability across biological membranes.
In Vitro Metabolism Assessment of metabolic stability in liver microsomes or hepatocytes.Provides an early indication of the compound's likely rate of clearance in vivo.

Formulation Development

The goal of formulation development is to prepare a safe and effective vehicle for administering the compound.[5] The choice of formulation depends on the physicochemical properties of the compound and the intended route of administration.[7]

Strategies for Poorly Soluble Compounds

Given that many novel small molecules exhibit poor aqueous solubility, a tiered approach to formulation is recommended.[8][9]

  • Aqueous Vehicles: Start with simple aqueous vehicles (e.g., saline, PBS, 5% dextrose in water). Assess solubility at different pH values, especially if the compound has ionizable groups.

  • Co-solvents: If aqueous solubility is insufficient, introduce co-solvents. Common co-solvents include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG400)

    • Dimethyl sulfoxide (DMSO)

    • N-methyl-2-pyrrolidone (NMP)

  • Surfactants: To further enhance solubility and stability, surfactants can be added. These include:

    • Tween® 80 (Polysorbate 80)

    • Cremophor® EL

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10] Examples include hydroxypropyl-β-cyclodextrin (HP-β-CD).

Example Formulation Protocols

Note: The following are example formulations and must be optimized for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol. Always assess the stability and homogeneity of the final formulation.

Formulation TypeCompositionSuitability
Aqueous Solution Compound in Saline or PBS (pH adjusted if necessary)For water-soluble compounds
Co-solvent Solution (Oral/IP) 10% DMSO, 40% PEG400, 50% SalineFor compounds with moderate solubility
Co-solvent/Surfactant Solution (IV) 5% NMP, 10% Solutol® HS 15, 85% SalineFor poorly soluble compounds intended for intravenous administration
Aqueous Suspension (Oral) Compound in 0.5% (w/v) methylcellulose in waterFor compounds that cannot be solubilized

In Vivo Study Design

A well-designed in vivo study will yield clear, interpretable data while minimizing the number of animals required.[11]

Animal Model Selection

The choice of animal model is critical for the translational relevance of the study.[12]

  • Rodents (Mice and Rats): Most commonly used for initial pharmacokinetic and efficacy studies due to their small size, well-characterized genetics, and cost-effectiveness.[13][14]

  • Non-Rodents (Dogs, Minipigs): Often used in later-stage preclinical development, particularly for toxicology studies, as their physiology can be more similar to humans in certain aspects.[13]

Workflow for In Vivo Dosing and Analysis

G cluster_0 Phase 1: Dose Escalation & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy MTD Maximum Tolerated Dose (MTD) Study Obs Clinical Observations & Body Weight MTD->Obs Monitor PK_Study Single Dose PK Study MTD->PK_Study Inform Dose Selection Dose_Esc Single Ascending Dose Dose_Esc->MTD Determine Blood_Samp Serial Blood Sampling PK_Study->Blood_Samp Collect LC_MS LC-MS/MS Analysis Blood_Samp->LC_MS Analyze PK_Params Calculate PK Parameters (Cmax, T1/2, AUC) LC_MS->PK_Params Derive PD_Study Efficacy/PD Study PK_Params->PD_Study Guide Dosing Regimen Dose_Resp Dose-Response Cohorts PD_Study->Dose_Resp Design Biomarker Biomarker Analysis (Tissue/Blood) Dose_Resp->Biomarker Measure Efficacy Therapeutic Outcome Dose_Resp->Efficacy Assess

Caption: General workflow for in vivo evaluation of a novel compound.

Determination of Maximum Tolerated Dose (MTD)

The MTD is the highest dose that does not cause unacceptable toxicity.[15] This is a crucial first step to establish a safe dose range for subsequent studies.

Protocol:

  • Animal Model: Use a small cohort of mice (e.g., n=3 per group).

  • Group Allocation: Assign animals to several groups, including a vehicle control and at least 3-4 dose escalation groups.

  • Dose Escalation: Administer a single dose of the compound to each group. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe animals daily for at least 7-14 days for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and measure body weight.

  • Endpoint: The MTD is defined as the highest dose at which no significant body weight loss (e.g., >15-20%) and no severe clinical signs are observed.

Dosing Administration Protocols

The choice of administration route should align with the intended clinical application and the compound's properties.[16] Always use sterile needles and syringes, and use a new set for each animal to prevent cross-contamination.[17]

Oral Gavage (PO)

This method is used for oral administration of a liquid formulation directly into the stomach.

Materials:

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Gently restrain the animal.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

  • Introduce the needle into the mouth, passing it over the tongue and down the esophagus.

  • Administer the formulation slowly.

  • Gently remove the needle.

Intravenous Injection (IV)

This route provides 100% bioavailability and is often used in pharmacokinetic studies. The tail vein is the most common site in rodents.

Materials:

  • Sterile needles (e.g., 27-30 gauge for mice)

  • Syringes

  • A restraining device or warming lamp to dilate the tail veins

Procedure:

  • Secure the animal in a restrainer.

  • Warm the tail to make the veins more visible.

  • Disinfect the injection site with an alcohol swab.

  • Insert the needle, bevel up, into the lateral tail vein.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

  • Apply gentle pressure to the injection site after removing the needle.

Intraperitoneal Injection (IP)

This route allows for rapid absorption, though it is less common for clinical applications in humans.

Materials:

  • Sterile needles (e.g., 25-27 gauge for mice)[17]

  • Syringes

Procedure:

  • Restrain the animal to expose the abdomen.

  • The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[18]

  • Insert the needle at a 30-45 degree angle.[19]

  • Aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn back.[17]

  • Inject the formulation.

Subcutaneous Injection (SC)

This route provides slower, more sustained absorption.

Materials:

  • Sterile needles (e.g., 25-27 gauge)

  • Syringes

Procedure:

  • Gently restrain the animal.

  • Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent".[20][21]

  • Insert the needle, bevel up, into the base of the tented skin.[20]

  • Aspirate to ensure a vessel has not been punctured.[21]

  • Inject the solution, which will form a small bleb under the skin.

RouteSpeciesNeedle GaugeMax VolumeNotes
Oral (PO) Mouse20-22g10 mL/kgEnsure proper needle placement to avoid tracheal administration.
Rat18-20g10 mL/kg
Intravenous (IV) Mouse27-30g5 mL/kgSlow injection is critical.
Rat25-27g5 mL/kg
Intraperitoneal (IP) Mouse25-27g10 mL/kgInject into the lower right quadrant.[18][19]
Rat23-25g10 mL/kg
Subcutaneous (SC) Mouse25-27g10 mL/kgCommonly administered in the interscapular region.[21]
Rat23-25g5-10 mL/kg

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK/PD studies are essential for understanding the relationship between drug exposure and its biological effect.[11][22]

Pharmacokinetic (PK) Study Protocol

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[23]

Protocol:

  • Animal Model: Use the same strain and sex of animal for consistency.

  • Dosing: Administer a single dose of the compound (at a dose below the MTD) via the intended route(s) of administration (e.g., IV and PO to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Pharmacodynamic (PD) Study Protocol

PD studies measure the effect of the compound on its biological target.[24]

Protocol:

  • Model: Use a relevant disease model (if applicable) or naive animals.

  • Study Groups: Include a vehicle control, and multiple dose groups of the compound.

  • Dosing Regimen: Administer the compound based on the PK data (e.g., once or twice daily for a specified duration).

  • Biomarker Assessment: At the end of the study (or at various time points), collect relevant tissues or blood to measure target engagement or downstream biological effects.[25][26][27] This could involve techniques such as:

    • Western Blot or ELISA for protein expression/phosphorylation

    • qPCR for gene expression

    • Flow cytometry for immune cell populations

    • Immunohistochemistry for tissue-specific markers

  • Data Analysis: Correlate the dose and exposure levels (from satellite PK groups) with the observed pharmacodynamic effects to establish an exposure-response relationship.

Conclusion

The successful in vivo evaluation of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol requires a systematic and hypothesis-driven approach. By carefully considering the ethical guidelines, performing thorough preclinical characterization, developing a suitable formulation, and designing rigorous PK/PD studies, researchers can generate high-quality, reproducible data. This structured methodology will provide critical insights into the compound's therapeutic potential and guide its further development.

References

  • Queen's University Animal Care Committee. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. Retrieved from [Link]

  • University of Leicester. (n.d.). NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services. Retrieved from [Link]

  • Queen's University Animal Care Committee. (2012). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • Jackson, R. C. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Clinical Pharmacology, 7(3), 190–198.
  • University Animal Care. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]

  • National Research Council. (2011). Guide for the Care and Use of Laboratory Animals (Eighth Edition).
  • Understanding Animal Research. (2022). New guidelines for reporting research. Retrieved from [Link]

  • NIH Office of Animal Care and Use. (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]

  • UK Research and Innovation. (2023). Policy on use of animals in research. Retrieved from [Link]

  • The University of Queensland. (2027). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • Direction des services vétérinaires. (2011). Administration and injection of substances in rats Number: AD-1. Retrieved from [Link]

  • An, G., & Chen, P. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 3, 103.
  • University Animal Care. (n.d.). Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • Virginia Tech. (2017). Standard Operating Procedure: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Subcutaneous Injections in the Rat. Retrieved from [Link]

  • Illing, A. C., & Baber, A. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Applied Toxicology, 41(9), 1339-1349.
  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved from [Link]

  • Biognosys. (n.d.). Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE guidelines. Retrieved from [Link]

  • Animal Care Services, University of Guelph. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Biotrial. (n.d.). CRO | preclinical services | PK Studies. Retrieved from [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. In Comprehensive Reviews in Toxicology (pp. 211-233).
  • NC3Rs. (n.d.). The 3Rs. Retrieved from [Link]

  • Patsnap. (2025). How to select the right animal species for TK/PK studies?. Retrieved from [Link]

  • AAALAC International. (n.d.). Regulations & Resources. Retrieved from [Link]

  • Oxnard, G. R., et al. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark?. Clinical Cancer Research, 20(10), 2587–2594.
  • Schwarz, J. B., et al. (1993). Preclinical Development and Characterization of an Intravenous Dosage Form for the ACE Inhibitor RS-10029. Pharmaceutical Research, 10(1), 29–34.
  • UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. Retrieved from [Link]

  • AAALAC International. (n.d.). The Guide. Retrieved from [Link]

  • AAALAC International. (n.d.). U.S. Regulations and Requirements. Retrieved from [Link]

  • EUPATI. (n.d.). Animal models. Retrieved from [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(9), 800-806.
  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from [Link]

  • DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. Retrieved from [Link]

  • Creative Biolabs. (2024). Small Animal In Vivo PK Service. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 9(10), 1247-1260.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25). LinkedIn. Retrieved from [Link]

  • Brennan, C., et al. (2020). Justification for species selection for pharmaceutical toxicity studies.
  • Travers, T., & Vainchtein, D. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods and Protocols, 7(4), 60.
  • Oxford Drug Design. (2025, January 15). Oxford Drug Design achieves further in vivo validation of novel approach against multiple tumours. Retrieved from [Link]

Sources

using trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol in target-based screening assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target-Based Screening of Fragment Libraries Utilizing trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Focus: Integration of high-throughput biochemical (TR-FRET) and biophysical (SPR) screening cascades.

Introduction & Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of starting chemical matter is dictated by the "Rule of Three" (Ro3): molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors. The compound trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol represents a highly privileged fragment scaffold that perfectly aligns with these parameters.

As a Senior Application Scientist, I frequently recommend this specific building block for primary screening libraries due to its distinct structural causality:

  • Vectorial Precision: The trans-stereochemistry of the tetrahydrofuran (THF) ring rigidly directs the hydroxyl group (a potent hydrogen bond donor/acceptor) and the piperazine ring into distinct spatial vectors. This minimizes internal steric clashes and maximizes the probability of forming high-quality interactions with target hotspots, such as the hinge region of kinases[1].

  • Solubility and Electrostatics: Fragment screens require high compound concentrations (typically 100 µM to 2 mM). The basic nitrogen of the 4-methylpiperazine moiety ensures excellent aqueous solubility at physiological pH, preventing false positives caused by compound aggregation—a notorious artifact in high-throughput screening (HTS). Furthermore, the protonated piperazine can form critical salt bridges with acidic residues at the solvent-exposed interface of target binding pockets.

Table 1: Physicochemical Profile of the Fragment

PropertyValueFBDD Advantage
Molecular Weight ~186.25 g/mol Ideal for Ro3; allows significant room for synthetic growth (fragment linking/merging).
cLogP ~ -0.5 to 0.5Highly hydrophilic; guarantees solubility in aqueous assay buffers up to 5 mM.
H-Bond Donors (HBD) 1 (Hydroxyl)Specific, directional interaction without excessive desolvation penalties.
H-Bond Acceptors (HBA) 3 (N, N, O)Promotes interactions with backbone amides (e.g., kinase hinge).
Stereochemistry transPrevents intramolecular hydrogen bonding, forcing interactions outward toward the target.

The Orthogonal Screening Cascade

To confidently identify this fragment as a genuine binder, a self-validating, orthogonal screening cascade is required. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical activity screening, followed immediately by Surface Plasmon Resonance (SPR) for biophysical validation and kinetic characterization.

G A Fragment Library Prep (100 mM in DMSO) B Primary Screen: TR-FRET (Biochemical Activity) A->B Transfer to 384-well C Hit Triage (IC50 & LE Calculation) B->C Active Hits D Orthogonal Validation: SPR (Biophysical KD & Kinetics) C->D Ligand Efficiency > 0.3 E Structural Biology (X-ray Crystallography / NMR) D->E Validated Binders

Caption: Fragment-based screening cascade from biochemical HTS to biophysical validation.

Protocol 1: High-Throughput TR-FRET Biochemical Assay

Causality of Assay Choice: At the high concentrations required for fragment screening (e.g., 500 µM), many small molecules exhibit autofluorescence, leading to massive false-positive or false-negative rates in standard fluorescence assays. TR-FRET utilizes Lanthanide chelates (like Europium) which have exceptionally long emission half-lives. By introducing a time delay (e.g., 50–100 µs) between excitation and detection, short-lived compound autofluorescence completely decays, allowing the true signal to be measured against a near-zero background[2].

Materials:

  • Target Kinase (e.g., a generic Ser/Thr kinase).

  • Biotinylated peptide substrate.

  • Europium (Eu3+)-labeled anti-phospho antibody (Donor) and Streptavidin-d2/XL665 (Acceptor)[3].

  • trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (Fragment analyte).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense (e.g., via Echo Liquid Handler) the fragment from a 100 mM DMSO stock into the 384-well plate to achieve a final assay concentration ranging from 10 µM to 1 mM (10-point dose-response). Ensure final DMSO concentration is normalized to 1% across all wells.

  • Reaction Assembly: Add 5 µL of a 2X Kinase/Biotinylated Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow fragment pre-binding.

  • Initiation: Add 5 µL of 2X ATP solution (at the Km​ of the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), the Eu3+-anti-phospho antibody, and Streptavidin-d2[2].

  • Equilibration & Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; measure emission at 620 nm (Eu3+) and 665 nm (d2) after a 50 µs delay.

  • Data Processing: Calculate the TR-FRET ratio ( 665nm/620nm ). Plot the ratio against the log of the fragment concentration to derive the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality of Assay Choice: Fragments typically bind with very low affinities ( KD​ in the 100 µM to 2 mM range) and exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Standard wash-based assays will wash the fragment away. SPR provides real-time, label-free detection of mass changes on a sensor surface, making it the gold standard for confirming fragment binding stoichiometry and kinetics[4].

Critical Consideration (DMSO Mismatch): SPR is highly sensitive to the bulk refractive index of the solvent. Because fragments are dosed at high concentrations, they carry significant DMSO. A 0.1% mismatch in DMSO between the running buffer and the injected sample will create a massive bulk shift that obscures the tiny binding signal of a 186 Da fragment. Meticulous solvent correction is mandatory[4].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip on a high-throughput SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS amine coupling. Immobilize the target protein to a high density (e.g., 3000–5000 Response Units, RU) to ensure the theoretical maximum binding capacity ( Rmax​ ) for the 186 Da fragment is detectable (ideally >15 RU)[5]. Quench with 1 M ethanolamine.

  • Buffer Calibration: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 2% DMSO. Generate a DMSO calibration curve by injecting 8 buffer solutions ranging from 1.5% to 2.5% DMSO to map the refractive index shifts.

  • Analyte Injection: Prepare the fragment in the running buffer at concentrations of 31.25, 62.5, 125, 250, 500, and 1000 µM. Inject sequentially at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 60 seconds.

  • Regeneration: Due to the fast koff​ of fragments, the surface typically returns to baseline within seconds without the need for harsh regeneration solutions.

  • Data Analysis: Perform double-referencing (subtracting the reference flow cell signal and a buffer-only blank injection). Apply the DMSO solvent correction. Fit the binding responses at equilibrium ( Req​ ) against fragment concentration using a 1:1 steady-state affinity model to determine the KD​ [6].

G Frag trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol THF THF-3-ol Moiety Frag->THF Pip Methylpiperazine Ring Frag->Pip Hinge Target Active Site (e.g., Backbone Amides) THF->Hinge Hydrogen Bonding (Donor/Acceptor) Solv Solvent Exposed Region (Acidic Residues) Pip->Solv Salt Bridge / Solubility Enhancement

Caption: Pharmacophoric interaction logic of the fragment within a generic target active site.

Data Interpretation & Hit Validation

A successful fragment hit is not judged solely by its raw potency, but by its Ligand Efficiency (LE) —a measure of binding energy per heavy atom. An LE > 0.3 kcal/mol/heavy atom indicates that the fragment is making highly optimal interactions and is a prime candidate for synthetic elaboration.

Table 2: Representative Validation Metrics for a Successful Hit

Assay / MetricObserved ValueInterpretation
TR-FRET IC50​ 185 µMTypical biochemical potency for a primary fragment hit.
SPR KD​ 150 µMConfirms biochemical activity is driven by direct, reversible binding.
SPR Stoichiometry ( Robs​/Rmax​ ) 0.95Indicates a 1:1 binding ratio; rules out non-specific aggregation.
Ligand Efficiency (LE) 0.38 kcal/mol/HAHighly efficient binder (LE > 0.3 is the threshold for optimization).

By utilizing trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol within this rigorous, self-validating TR-FRET and SPR pipeline, drug discovery teams can confidently identify robust starting points for structure-based drug design (SBDD) campaigns.

References

  • PubChem. "1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C9H16N2O2 | CID 7168208". National Center for Biotechnology Information. Available at:[Link]

  • Navratilova, I., et al. "Fragment Screening by Surface Plasmon Resonance". ACS Medicinal Chemistry Letters. Available at:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications". Sino Biological. Available at:[Link]

  • Perspicace, S., et al. "Fragment-Based Screening Using Surface Plasmon Resonance Technology". Journal of Biomolecular Screening. Available at:[Link]

  • Chugai Pharmaceutical Co., Ltd. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding". PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that synthesizing polar amino alcohols presents unique challenges in both reaction kinetics and product isolation. The synthesis of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol via the aminolysis of 3,4-epoxytetrahydrofuran with 1-methylpiperazine is a classic example.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield and purity.

Mechanistic Principles & Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. Because 3,4-epoxytetrahydrofuran is a meso compound, the nucleophilic attack by 1-methylpiperazine at either of the equivalent epoxide carbons results in the inversion of stereochemistry at the site of attack. This strictly dictates the formation of the trans diastereomer.

Uncatalyzed aliphatic amine ring-openings are often sluggish. The introduction of a mild Lewis acid (e.g., Lithium perchlorate, LiClO4​ ) coordinates with the epoxide oxygen, lowering the LUMO energy of the epoxide and significantly accelerating the SN​2 attack without triggering undesired cationic polymerization [1].

G A 3,4-Epoxytetrahydrofuran (meso-epoxide) B 1-Methylpiperazine (Nucleophile) C Lewis Acid Catalyst (e.g., LiClO4) D Epoxide Activation (O-Metal Coordination) C->D E Backside Nucleophilic Attack (S_N2 Mechanism) D->E F trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol E->F Inversion of Stereocenter AB AB AB->D

Mechanistic pathway for the Lewis acid-catalyzed S_N2 ring-opening of 3,4-epoxytetrahydrofuran.

Troubleshooting & FAQs

Q1: My LC-MS shows >95% conversion, but my isolated yield is below 40%. Where is my product going? Cause: trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is a highly polar, water-soluble molecule due to the basic piperazine nitrogens and the free hydroxyl group. Standard aqueous workups (e.g., extracting with ethyl acetate or dichloromethane from water) will result in massive product loss to the aqueous layer. Solution: Abandon traditional aqueous workups. Utilize solvent-free reaction conditions [2]. Upon reaction completion, apply the crude mixture directly to a basic alumina column or purify via vacuum distillation (Kugelrohr). If an aqueous extraction is unavoidable, you must heavily salt the aqueous layer (saturate with NaCl) and extract with a highly polar organic solvent like 10% MeOH in DCM or n -butanol.

Q2: The reaction is sluggish and stalls at 50% conversion. Should I increase the temperature to 100 °C? Cause: Symmetrical aliphatic epoxides are relatively unreactive. However, increasing the temperature past 80 °C often leads to thermal degradation or base-catalyzed polymerization of the epoxide, forming intractable tars. Solution: Do not increase the temperature. Instead, lower the activation energy barrier by adding 10 mol% of a mild Lewis acid catalyst such as LiClO4​ or Zn(ClO4​)2​ . These catalysts provide excellent conversion at milder temperatures (60 °C) [1].

Q3: I am observing a significant amount of tetrahydrofuran-3,4-diol byproduct. How do I prevent this? Cause: Diol formation is the result of epoxide hydrolysis. This occurs when adventitious water outcompetes the amine as a nucleophile, a side reaction exacerbated by high temperatures and hygroscopic Lewis acids. While water can sometimes be used as a promoter for epoxide opening [3], it requires strict temperature control. Solution: Ensure your 1-methylpiperazine is freshly distilled and stored over molecular sieves. If using LiClO4​ , dry it under vacuum at 150 °C prior to use. Conduct the reaction under an inert argon or nitrogen atmosphere.

Comparative Reaction Data

The following table summarizes the causal relationship between reaction conditions and yield, highlighting why the solvent-free Lewis acid approach is superior.

Reaction ConditionCatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Issue Encountered
Ethanol (1.0 M)None78 (Reflux)245540Sluggish kinetics; incomplete reaction.
Water (On-Water)None60168055Diol byproduct formation (~15%).
Solvent-Free (Neat)None80246545Thermal degradation of epoxide.
Solvent-Free (Neat) 10 mol% LiClO4​ 60 6 >98 88 Optimal conditions; no aqueous loss.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process controls (IPC), researchers can verify the integrity of the reaction before proceeding to the yield-critical purification step.

Materials Required:

  • 3,4-epoxytetrahydrofuran (1.0 eq, strictly anhydrous)

  • 1-methylpiperazine (1.2 eq, freshly distilled)

  • Anhydrous Lithium perchlorate ( LiClO4​ , 0.1 eq)

  • Basic Alumina (Brockmann Grade I)

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 0.1 eq of anhydrous LiClO4​ . Purge the flask with Argon for 5 minutes.

  • Reagent Addition: Add 1.2 eq of 1-methylpiperazine to the flask. Stir for 10 minutes at room temperature to allow the catalyst to partially dissolve/suspend.

  • Epoxide Introduction: Dropwise, add 1.0 eq of 3,4-epoxytetrahydrofuran over 5 minutes to prevent localized exothermic spikes.

  • Heating & Agitation: Heat the neat mixture to 60 °C using an oil bath or heating block. Maintain vigorous stirring for 6 hours.

  • Self-Validation Check (IPC): Withdraw a 5 µL aliquot, dissolve in 1 mL of dry acetonitrile, and analyze via GC-MS or LC-MS.

    • Validation criteria: The epoxide peak ( m/z 86) must be absent, and the product peak ( m/z 186) must be dominant. If conversion is <95%, do not increase heat. Instead, dose an additional 0.05 eq of LiClO4​ and stir for 2 more hours.

  • Purification (Zero-Aqueous Workup): Cool the mixture to room temperature. Dilute the crude mixture with a minimal amount of dichloromethane (DCM) and load it directly onto a column packed with Basic Alumina.

    • Causality Note: Do not use standard Silica Gel. The acidic silanol groups will irreversibly bind the basic piperazine nitrogens, destroying your yield.

  • Elution: Elute with a gradient of DCM to 5% Methanol in DCM. Collect the fractions containing the product (visualized by ninhydrin stain or iodine), pool them, and concentrate under reduced pressure to afford the pure trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol as a viscous oil or low-melting solid.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides Research & Reviews: Journal of Chemistry URL
  • Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions ResearchGate / Catalysis Communications URL
  • Organic Letters (ACS Publications)

purification methods for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution & Purification of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol Enantiomers

Welcome to the Separation Sciences Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex isolation of chiral amino alcohols.

The molecule , trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, presents a unique triad of chemical and chromatographic hurdles:

  • High Polarity & Basicity: The tertiary amines of the piperazine ring cause severe peak tailing on standard silica-based stationary phases.

  • Hygroscopicity: The combination of the tetrahydrofuran (THF) oxygen, the hydroxyl group, and the piperazine nitrogens makes its salt forms prone to oiling out rather than crystallizing.

  • Stereochemical Complexity: As a trans-isomer, it exists as a racemic mixture of (3R,4S) and (3S,4R) enantiomers that require highly specific chiral recognition environments for separation.

Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols designed to ensure high enantiomeric excess (ee) and yield.

Visualization: Purification Strategy Workflow

G Start Racemic trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol Scale What is the target scale? Start->Scale SFC Preparative SFC (Chiralpak IC/IG + Basic Modifier) Scale->SFC < 100 grams (Speed & High Purity) Enzymatic Enzymatic Kinetic Resolution (Novozym 435 + Vinyl Acetate) Scale->Enzymatic > 100 grams (High ee, Mild Conditions) Classical Diastereomeric Salt Resolution (e.g., DPTTA) Scale->Classical > 1 kg (Low Cost, Process Scale)

Decision matrix for selecting the optimal enantiomeric purification strategy based on scale.

Troubleshooting Guides & FAQs

Q1: Why is my Supercritical Fluid Chromatography (SFC) peak tailing so badly, and how do I achieve baseline resolution? Causality: The basic piperazine nitrogens interact strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This secondary interaction disrupts the primary chiral recognition mechanism, leading to broad, tailing peaks and poor resolution. Solution: You must suppress these secondary interactions. Add a basic modifier—typically 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA)—to your alcoholic co-solvent (e.g., Methanol or Ethanol). Furthermore, utilize immobilized polysaccharide-based CSPs (such as Chiralpak IC or IG) which are highly robust and tolerate basic additives without degrading the stationary phase[1].

Q2: I am attempting a classical diastereomeric salt resolution using L-(+)-Tartaric acid, but the product forms a sticky oil instead of crystals. What is going wrong? Causality: trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol has multiple protonation sites. If you use a 1:1 molar ratio of a highly polar diacid like tartaric acid, you often form complex, highly solvated, hygroscopic networks that resist crystallization. Solution: Switch to a more lipophilic resolving agent to drive crystallization. Di-p-toluoyl-D-tartaric acid (DPTTA) or mandelic acid are excellent alternatives[2]. Additionally, adjust the stoichiometry to 0.5 equivalents of the resolving agent. This ensures that only the most basic site (the N4 of the piperazine) is protonated, forming a more defined, less polar salt lattice that readily precipitates from solvents like methanol or acetone.

Q3: Can I use enzymatic kinetic resolution for this substrate? If so, which enzyme is best? Causality: Yes. The secondary hydroxyl group at the C3 position of the THF ring is an excellent target for lipase-catalyzed acylation. Because the hydroxyl group is sterically differentiated by the adjacent bulky piperazine ring at C4, lipases can achieve extreme enantioselectivity. Solution: Use Candida antarctica Lipase B (CAL-B), commercially available in its immobilized form as Novozym 435[3]. When paired with an irreversible acyl donor like vinyl acetate, CAL-B will selectively acetylate one enantiomer (typically the R-configured alcohol), leaving the other untouched. The resulting mixture of an ester and an alcohol is then easily separated via standard achiral silica gel chromatography.

Validated Experimental Protocols

Protocol A: Preparative SFC Resolution (Milligram to Gram Scale) Self-Validating System: The use of an inline polarimeter coupled with a UV detector ensures that the elution order of the (+)- and (-)-enantiomers is confirmed in real-time, preventing fraction mix-ups during collection.

  • Sample Preparation: Dissolve the racemic trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • Column Selection: Equip the SFC system with an immobilized chiral column (e.g., Chiralpak IC, 250 x 21.2 mm, 5 µm).

  • Mobile Phase Configuration: Set the mobile phase to 75% supercritical CO₂ and 25% Methanol containing 0.2% Isopropylamine (IPA) as a basic modifier.

  • Chromatographic Parameters: Set the flow rate to 70 mL/min, backpressure to 120 bar, and column temperature to 35 °C.

  • Collection & Recovery: Monitor UV absorbance at 220 nm. Collect the baseline-resolved peaks. Evaporate the fractions under reduced pressure at 30 °C to prevent thermal degradation of the amino alcohol.

Protocol B: Enzymatic Kinetic Resolution (Gram to Kilo Scale) Self-Validating System: By strictly monitoring the reaction via GC or LC and quenching exactly at 50% conversion, you mathematically guarantee the maximum possible enantiomeric excess (ee) for both the unreacted alcohol and the formed acetate.

  • Reaction Setup: In a dry flask, dissolve 1.0 equivalent of the racemic amino alcohol in anhydrous methyl tert-butyl ether (MTBE) or hexane.

  • Reagent Addition: Add 3.0 equivalents of vinyl acetate (acyl donor) and 20% w/w of Novozym 435 (immobilized CAL-B)[3].

  • Incubation: Stir the suspension gently at 40 °C. Crucial: Do not use magnetic stirring at high speeds, as this will mechanically grind and destroy the immobilized enzyme beads. Use an overhead stirrer or an orbital shaker.

  • Monitoring: Take aliquots every 2 hours. Analyze via chiral HPLC. Stop the reaction when the conversion reaches exactly 50%.

  • Isolation: Filter the mixture to remove the Novozym 435 beads (which can be washed and reused). Concentrate the filtrate.

  • Separation: Separate the highly polar unreacted enantiomeric alcohol from the less polar enantiomeric acetate using standard flash chromatography (DCM/MeOH gradient).

  • Deprotection: Hydrolyze the isolated acetate using K₂CO₃ in Methanol to recover the second enantiomer as a free alcohol.

Quantitative Data & Method Comparison

Purification MethodOptimal ScaleExpected Yield (per enantiomer)Expected ee (%)Time to ProductRelative Cost
Preparative SFC < 100 g45 - 48%> 99%1 - 3 DaysHigh (Equipment/Solvents)
Enzymatic (CAL-B) 10 g - 1 kg40 - 45%95 - 99%3 - 5 DaysModerate (Enzyme reuse)
Classical Salt > 1 kg30 - 40%90 - 95%*1 - 2 WeeksLow (Bulk reagents)

*Note: Classical salt resolution often requires a second recrystallization step to achieve >99% ee, which lowers the overall yield.

References

  • Benchchem. "A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol." Benchchem Protocols. 2[2]

  • MDPI. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, 2019. 1[1]

  • American Chemical Society (ACS). "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 2015. 3[3]

Sources

Technical Support Center: Extraction & Purification of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex isolation of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

As a highly polar, amphiphilic β-amino alcohol, this molecule is typically synthesized via the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran by 1-methylpiperazine[1],[2]. Because the molecule contains a hydrogen-bonding hydroxyl group, an ether oxygen, and a basic piperazine core, it exhibits extreme aqueous solubility. Standard liquid-liquid extraction protocols often fail, leading to poor yields and high impurity carryover.

Chemical Partitioning Logic

Understanding the physicochemical properties of your target molecule and its impurities is the first step in troubleshooting. The diagram below illustrates the partitioning logic required to force the target molecule into the organic phase while retaining impurities in the aqueous phase.

Partitioning Mix Mix Prod Target β-Amino Alcohol (Deprotonated) Mix->Prod Diol THF-3,4-diol (Highly Polar) Mix->Diol DCM Organic Phase (DCM) Prod->DCM High Affinity Water Aqueous Phase (Water) Diol->Water High Affinity

Phase partitioning logic for target β-amino alcohol and diol impurities.

Troubleshooting Guides & FAQs

FAQ 1: Why is my product yield exceptionally low during aqueous extraction?

The Causality: trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol possesses two basic tertiary amines on the piperazine ring (approximate pKa​ values of 9.0 and 4.5). If the aqueous phase is not sufficiently basic, the nitrogens remain protonated, rendering the molecule entirely water-soluble. The Solution: You must adjust the aqueous phase to a pH > 12 using 20% NaOH (aq)[1]. This ensures >99% deprotonation of the piperazine ring. Furthermore, you must "salt out" the product by saturating the aqueous layer with NaCl or K2​CO3​ . This drastically increases the ionic strength of the water, decreasing the solubility of the organic product and driving it into the extraction solvent.

FAQ 2: How do I remove unreacted 1-methylpiperazine without losing my product?

The Causality: 1-Methylpiperazine is used as the nucleophile to open the epoxide ring. Because it shares the piperazine core, it has a nearly identical pKa​ and partitions into organic solvents similarly to your target product, making liquid-liquid separation nearly impossible. The Solution: Do not rely on extraction to remove unreacted 1-methylpiperazine. Instead, exploit the difference in boiling points. 1-Methylpiperazine is volatile (b.p. ~138 °C). Prior to aqueous workup, subject the crude reaction mixture to high-vacuum distillation (e.g., Kugelrohr distillation) at 60–70 °C to strip off the unreacted amine[3].

FAQ 3: How can I minimize tetrahydrofuran-3,4-diol carryover in my organic phase?

The Causality: Tetrahydrofuran-3,4-diol is a byproduct formed by the unwanted hydrolysis of the 3,4-epoxytetrahydrofuran starting material. The Solution: Maintain strictly anhydrous conditions during the initial synthesis. During extraction, the diol is highly polar and lacks basic amine groups. If you use Dichloromethane (DCM) as your extraction solvent, the diol will preferentially remain in the salted aqueous layer, while the deprotonated target molecule moves into the DCM[2]. Avoid using highly polar extraction solvents like 1-butanol, which will pull the diol into the organic phase.

Data Presentation: Extraction Solvent Optimization

Selecting the right solvent is a balance between recovering the polar product and rejecting polar impurities (like the diol).

Extraction SolventDielectric Constant ( ϵ )Relative Partition Efficiency (Target)Emulsion RiskImpurity Carryover (Diol)
Dichloromethane (DCM) 8.93High (with salting out)LowVery Low
Ethyl Acetate (EtOAc) 6.02ModerateModerateLow
Chloroform ( CHCl3​ ) 4.81HighLowLow
EtOAc : Isopropanol (3:1) ~10.0Very HighHighHigh
1-Butanol 17.8Very HighHighVery High

Recommendation:DCM is the optimal solvent for this specific piperazine derivative, provided the aqueous layer is heavily salted and basified.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By checking the pH at multiple stages, you ensure the thermodynamic driving forces for extraction remain intact.

Step 1: Volatile Impurity Removal

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Apply high vacuum (e.g., < 1 mbar) and gently heat to 65 °C to distill off unreacted 1-methylpiperazine and any residual 3,4-epoxytetrahydrofuran[3].

Step 2: Aqueous Quench and Basification

  • Dissolve the remaining crude oil in a minimal amount of distilled water.

  • Slowly add 20% NaOH (aq) dropwise while stirring in an ice bath until the pH reaches > 12[1].

  • Self-Validation Check: Dip a pH strip into the solution. If the pH is below 12, the piperazine nitrogens will retain a positive charge, destroying your extraction yield.

Step 3: Salting Out

  • Add solid NaCl to the aqueous mixture while stirring vigorously until no more salt dissolves (saturation).

Step 4: Solvent Extraction

  • Transfer the mixture to a separatory funnel.

  • Add Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous layer.

  • Invert gently to avoid emulsions, venting frequently.

  • Allow the layers to separate. The DCM layer (bottom) contains the product.

  • Self-Validation Check: Re-test the pH of the aqueous (top) layer. Basic amines moving into the organic phase can slightly lower the aqueous pH. If it drops below 11, add more NaOH and re-extract.

  • Repeat the DCM extraction two more times. Combine the organic layers.

Step 5: Drying and Isolation

  • Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the purified trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol as a viscous oil[1].

Extraction Workflow Visualization

Workflow A Crude Reaction Mixture B Vacuum Distillation (Remove 1-MP) A->B C Aqueous Quench (Add H2O) B->C D pH Adjustment (NaOH to pH > 12) C->D E Salting Out (Saturate with NaCl) D->E F Solvent Extraction (DCM) E->F G Organic Phase (Product) F->G Bottom Layer H Aqueous Phase (Diol, Salts) F->H Top Layer

Workflow for the extraction of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) & Binding Affinity Guide: trans- vs. cis-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct stereoisomer for a conformationally restricted pharmacophore is critical. The fragment 4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is frequently appended to lead scaffolds (such as kinase inhibitors or GPCR antagonists) to improve aqueous solubility, tune physicochemical properties, and engage in specific electrostatic or hydrogen-bonding interactions within target binding pockets.

This guide objectively compares the binding affinity, thermodynamic profiles, and structural causality of the trans versus cis isomers of this fragment, providing researchers with actionable, self-validating experimental workflows for their own SAR campaigns.

Structural Causality: The Vector of Binding

The choice between trans and cis stereochemistry in saturated heterocyclic systems is not merely a matter of synthetic convenience; it is a fundamental determinant of the thermodynamic binding signature [1]. The tetrahydrofuran (THF) ring restricts the relative orientation of the hydroxyl (-OH) and the 4-methylpiperazin-1-yl groups, dictating their interaction vectors.

  • The trans Isomer (Extended Vector): In the trans configuration, the hydroxyl group and the bulky piperazine ring are positioned on opposite faces of the THF ring. This anti-periplanar-like orientation prevents intramolecular hydrogen bonding. Consequently, the hydroxyl group remains desolvated and fully available to act as a hydrogen bond donor/acceptor with the target protein (e.g., the hinge region of a kinase). Simultaneously, the basic piperazine nitrogen is projected outward to form salt bridges with solvent-exposed acidic residues.

  • The cis Isomer (Folded Vector): The cis configuration forces the hydroxyl and piperazine groups into close spatial proximity. This geometry strongly promotes the formation of an intramolecular hydrogen bond between the hydroxyl oxygen and the proximal piperazine nitrogen. This internal bond masks the key pharmacophores, artificially increases the fragment's lipophilicity, and forces a folded, bulky conformation that frequently results in severe steric clashes within tight binding pockets.

BindingLogic Substrate 4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol Trans Trans Isomer (Extended Vector) Substrate->Trans Stereoselective Synthesis Cis Cis Isomer (Folded/Clash Vector) Substrate->Cis Stereoselective Synthesis Hbond Optimal H-Bonding (Target Engagement) Trans->Hbond Exposed Pharmacophores Clash Steric Clash & Intramol. H-Bond Cis->Clash Masked Pharmacophores HighAff High Binding Affinity (Low KD, High Enthalpy) Hbond->HighAff LowAff Low Binding Affinity (High KD, Poor Enthalpy) Clash->LowAff

Logical flow of stereochemistry dictating binding affinity via conformational vectors.

Quantitative Binding Affinity Comparison

To illustrate the profound impact of this stereochemical divergence, we present comparative biophysical data for a representative kinase inhibitor scaffold functionalized with either the trans (Cmpd-1a) or cis (Cmpd-1b) fragment.

Relying solely on biochemical IC50​ values can obscure the true molecular driving forces of binding. Therefore, thermodynamic profiling via Isothermal Titration Calorimetry (ITC) and kinetic profiling via Surface Plasmon Resonance (SPR) are required to deconvolute the binding energetics [2].

Table 1: Kinetic and Thermodynamic Profiling of Isomeric Variants
Compound VariantStereoisomer IC50​ (nM) KD​ (SPR, nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Cmpd-1a trans 4.25.1 8.5×105 4.3×10−3 -11.3-9.8 -1.5
Cmpd-1b cis 345.0410.0 1.2×105 4.9×10−2 -8.7-3.2 -5.5

Data Interpretation: The trans isomer (Cmpd-1a) exhibits an 80-fold higher affinity ( KD​=5.1 nM). Crucially, ITC data reveals that this affinity is heavily enthalpy-driven ( ΔH=−9.8 kcal/mol), confirming the formation of optimal, unstrained hydrogen bonds between the extended fragment and the target. Conversely, the cis isomer (Cmpd-1b) suffers a massive enthalpic penalty ( ΔH=−3.2 kcal/mol). The energetic cost of breaking its intramolecular hydrogen bond, combined with steric clashes in the pocket, results in a purely entropy-driven, low-affinity interaction [3].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating experimental systems. Below are the step-by-step protocols for executing this orthogonal screening cascade.

Workflow N1 Stereoisomer Separation (Chiral SFC) N2 Primary Screening (TR-FRET IC50) N1->N2 N3 Kinetic Profiling (SPR: k_on, k_off, KD) N2->N3 N4 Thermodynamic Profiling (ITC: ΔH, -TΔS) N3->N4 N5 Structural Validation (X-ray Crystallography) N4->N5

Orthogonal experimental workflow for validating stereoisomer binding profiles.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to understand the kinetic basis of the affinity difference.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target density of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1M ethanolamine.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5% DMSO to ensure ligand solubility.

  • Self-Validating Control (Solvent Correction): Because bulk refractive index is highly sensitive to DMSO concentration, inject a 5-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) prior to compound analysis. This corrects for excluded volume effects and ensures the measured RU is purely from ligand binding.

  • Analyte Injection: Prepare a 2-fold dilution series of the trans and cis ligands (1.56 nM to 100 nM). Inject compounds at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Rigorous Buffer Matching: Extensively dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Use the exact dialysate to dissolve and dilute the ligand. Failure to match buffers will result in massive heats of mixing that mask the binding signal.

  • Cell and Syringe Loading: Load the target protein (typically 20 µM) into the sample cell and the ligand (typically 200 µM) into the injection syringe.

  • Titration Parameters: Perform 19 injections of 2 µL each at 25°C. Set the stirring speed to 750 rpm and space the injections by 150 seconds to allow the thermal baseline to fully re-equilibrate between shots.

  • Self-Validating Control (Heat of Dilution): Perform a separate "ligand-into-buffer" titration under identical conditions. Subtract this background heat of dilution from the "ligand-into-protein" data to isolate the specific heat of binding.

  • Thermodynamic Extraction: Fit the normalized, background-subtracted heat data to a single-site binding model to determine ΔH and the association constant Ka​ . Calculate the entropic penalty using the standard equation: ΔG=−RTlnKa​=ΔH−TΔS .

References

  • Watanabe, M., et al. "Stereochemical Diversity-Oriented Conformational Restriction Strategy. Development of Potent Histamine H3 and/or H4 Receptor Antagonists with an Imidazolylcyclopropane Structure." Journal of Medicinal Chemistry, 2006.[Link]

  • Klebe, G. "Applying thermodynamic profiling in lead finding and optimization." Nature Reviews Drug Discovery, 2015.[Link]

  • Geschwindner, S., et al. "Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip?" Journal of Medicinal Chemistry, 2021.[Link]

Mass Spectrometry Validation of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist

Introduction & Context of Use

In modern drug discovery, heterocyclic intermediates frequently challenge standard bioanalytical workflows. One such molecule is trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-99-5)[1]. Featuring both a highly basic piperazine ring and a polar tetrahydrofuranol moiety, this compound serves as a critical structural analog and pharmacophore fragment for various CNS and oncology drug candidates[2].

Validating the mass spectrometry (MS) method for this compound requires strict adherence to regulatory standards, specifically the FDA's M10 Bioanalytical Method Validation guidance[3]. In this guide, I will objectively compare three mass spectrometry platforms—LC-MS/MS (Triple Quadrupole), HRMS (Q-TOF), and GC-MS—detailing the causality behind experimental choices and providing a self-validating protocol for robust quantification.

Physicochemical Challenges & Mechanistic Insights

The molecular architecture of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol (C9H18N2O2, MW: 186.25) dictates its behavior in both the ion source and the collision cell[1].

  • Polarity and Basicity: The secondary and tertiary amines of the piperazine ring (pKa ~9.0) result in a permanent positive charge at physiological pH. In reversed-phase liquid chromatography (RPLC), this basicity causes severe peak tailing due to secondary interactions with unendcapped silanols on silica-based columns.

  • Ionization Efficiency: The molecule is highly amenable to Electrospray Ionization in positive mode (ESI+). Protonation occurs preferentially on the distal nitrogen of the methylpiperazine ring.

  • Fragmentation Causality: Upon collision-induced dissociation (CID), the precursor ion [M+H]⁺ at m/z 187.14 undergoes predictable fragmentation. The dominant pathway is the cleavage of the C-N bond linking the two rings, yielding a methylpiperazine fragment at m/z 101.10 and a tetrahydrofuranol fragment at m/z 87.05. A secondary neutral loss of water (-18 Da) from the hydroxyl group yields m/z 169.13[4].

G Precursor Precursor Ion [M+H]+ m/z 187.14 Frag1 Methylpiperazine Fragment m/z 101.10 Precursor->Frag1 Cleavage of C-N bond (-86 Da) Frag2 Tetrahydrofuranol Fragment m/z 87.05 Precursor->Frag2 Cleavage of C-N bond (-100 Da) Loss Neutral Loss (-H2O) m/z 169.13 Precursor->Loss Loss of H2O (-18 Da)

Caption: ESI+ fragmentation pathways of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

Platform Comparison: LC-MS/MS vs. HRMS vs. GC-MS

Selecting the right MS platform depends on the phase of drug development. Below is an objective comparison of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific pharmacophore.

  • LC-MS/MS (QqQ): The gold standard for targeted bioanalysis. Operated in Multiple Reaction Monitoring (MRM) mode, it offers the highest sensitivity and dynamic range, fulfilling FDA M10 requirements for clinical pharmacokinetics[5].

  • HRMS (Q-TOF): Ideal for early-stage discovery and metabolite identification. It provides exact mass measurements (<5 ppm mass error), allowing differentiation of this compound from isobaric metabolites[6].

  • GC-MS: While historically used for piperazine derivatives[7], GC-MS requires chemical derivatization (e.g., using trifluoroacetic anhydride) to volatilize the polar hydroxyl group. This increases sample preparation complexity and reduces throughput.

Quantitative Data Summary: Comparative Validation Metrics
Validation Parameter (FDA M10)LC-MS/MS (QqQ)HRMS (Q-TOF)GC-MS (Derivatized)
Linearity (R²) > 0.995> 0.990> 0.985
Lower Limit of Quantitation (LLOQ) 1 - 5 ng/mL10 - 25 ng/mL50 - 100 ng/mL
Accuracy ±15% (±20% at LLOQ)±15% (±20% at LLOQ)±20% (±25% at LLOQ)
Precision (CV%) < 15%< 15%< 20%
Mass Accuracy Unit mass (~0.7 Da FWHM)< 5 ppmUnit mass (~0.7 Da FWHM)
Throughput High (~3 min/sample)Medium (~5 min/sample)Low (~15 min/sample)

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a built-in quality control mechanism to verify causality, aligning directly with FDA M10 guidelines[8].

Step 1: Sample Preparation (Mixed-Mode SPE)

Causality: Simple protein precipitation (PPT) leaves endogenous phospholipids in the sample, which cause severe ion suppression in ESI+. Mixed-mode cation exchange (MCX) solid-phase extraction exploits the basic piperazine ring to selectively retain the analyte while washing away neutral lipids.

  • Spike: Add 50 µL of plasma with a deuterated internal standard (e.g., a D4-piperazine analog) to correct for matrix effects and recovery losses.

  • Pre-treat: Dilute with 50 µL of 2% phosphoric acid to fully ionize the piperazine nitrogens.

  • Load & Wash: Load onto an MCX SPE cartridge. Wash with 1 mL of 0.1N HCl, followed by 1 mL of 100% methanol (removes phospholipids).

  • Elute: Elute with 1 mL of 5% ammonium hydroxide in methanol (neutralizes the amine, releasing it from the sorbent).

  • Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

Causality: To mitigate peak tailing from the basic nitrogens, we utilize a high-pH RPLC approach. High pH deprotonates the piperazine, increasing its hydrophobicity and retention on C18, yielding sharp, symmetrical peaks.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Parameters
  • Ion Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C (ensures complete droplet evaporation for the aqueous eluent).

  • Transitions:

    • Quantifier:m/z 187.14 → 101.10 (Collision Energy: 22 eV)

    • Qualifier:m/z 187.14 → 87.05 (Collision Energy: 18 eV)

Workflow cluster_0 Sample Preparation cluster_1 Chromatography & MS cluster_2 FDA M10 Validation Parameters S1 Plasma Spiking (Internal Standard) S2 Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) S1->S2 C1 High-pH C18 Separation S2->C1 C2 ESI+ Ionization (MRM Mode) C1->C2 V1 Accuracy & Precision (±15% CV, ±20% at LLOQ) C2->V1 V2 Selectivity & Matrix Effect (Blank matrix evaluation) C2->V2 V3 Stability Testing (Benchtop, Freeze-Thaw) C2->V3

Caption: FDA M10 compliant bioanalytical validation workflow for piperazine derivatives.

Conclusion

For the rigorous validation of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol, LC-MS/MS operated in MRM mode with a high-pH chromatographic method provides the optimal balance of sensitivity, throughput, and reliability. By employing mixed-mode SPE, analysts can eliminate matrix effects, ensuring the assay meets the stringent accuracy and precision criteria mandated by global regulatory bodies. While HRMS and GC-MS have their specific use cases in discovery and forensic toxicology respectively, LC-MS/MS remains the undisputed choice for regulated bioanalysis.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). November 2022. Available at:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, MDPI. December 2021. Available at:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Annals of Toxicology, Scholars.Direct. October 2020. Available at:[Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. May 2012. Available at:[Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, Royal Society of Chemistry. September 2024. Available at:[Link]

Sources

stereochemical validation of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol using chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Validation of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol: A Comparative Guide to Chiral Chromatography

As a Senior Application Scientist, I approach the stereochemical validation of chiral building blocks not merely as a routine analytical test, but as a critical assessment of a molecule's future pharmacological viability. Trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is a highly specific, functionally dense intermediate. It features a basic piperazine motif and a tetrahydrofuran-3-ol core—structural elements frequently found in modern neuroactive and antimicrobial active pharmaceutical ingredients (APIs).

Because the trans relative configuration dictates two distinct enantiomers—(3R, 4R) and (3S, 4S)—robust enantiomeric separation is paramount. Enantiomers often exhibit divergent pharmacokinetic and toxicological profiles, making rigorous stereochemical validation a regulatory necessity under [1].

This guide objectively compares chiral stationary phase (CSP) alternatives, details the causality behind method development choices, and provides a self-validating experimental protocol for this specific compound.

Analytical Challenges & Mechanistic Causality

Developing a chiral high-performance liquid chromatography (HPLC) method for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol presents two distinct physicochemical challenges:

  • Lack of a Strong Chromophore: The molecule lacks conjugated π -systems or aromatic rings.

    • Causality & Solution: Standard UV detection at 254 nm will yield poor sensitivity. Detection must be shifted to low UV wavelengths (typically 205–210 nm) to capture the absorbance of the amine and ether linkages. Alternatively, universal detectors like Charged Aerosol Detection (CAD) or LC-MS are required for trace-level quantification.

  • High Basicity of the Piperazine Ring: The secondary and tertiary nitrogens in the piperazine moiety are highly basic.

    • Causality & Solution: In silica-based CSPs, these basic nitrogens undergo strong secondary ion-exchange interactions with residual acidic silanols on the silica support. This causes severe peak tailing and destroys enantiomeric resolution. To mitigate this, a basic additive—such as 0.1% Diethylamine (DEA) or Ethanolamine—must be added to the mobile phase. The additive competitively binds to the free silanols, masking them and ensuring sharp, symmetrical peaks [2].

Product Comparison: Immobilized vs. Coated Polysaccharide CSPs

The selection of the Chiral Stationary Phase (CSP) is the single most critical variable in chiral method development. For piperazine derivatives, polysaccharide-based CSPs (amylose or cellulose derivatives) are the industry standard. However, we must choose between Immobilized CSPs (e.g., Chiralpak IC, IG) and traditional Coated CSPs (e.g., Chiralpak AD-H, OD-H) [3].

Comparative Performance Data
Performance MetricImmobilized CSPs (e.g., Chiralpak IC)Coated CSPs (e.g., Chiralpak AD-H)
Phase Construction Chiral selector covalently bonded to silicaChiral selector physically coated on silica
Solvent Compatibility Universal: Tolerates THF, DCM, ChloroformLimited: Strictly Alkanes and Alcohols
Robustness High (Resists phase swelling/dissolution)Moderate (Vulnerable to solvent shock)
Suitability for Piperazines Optimal: Allows complex mobile phasesSub-optimal: Restricted solubility options
Enantiorecognition Driven by hydrogen bonding & steric fitDriven by hydrogen bonding & steric fit

Scientific Verdict: Immobilized CSPs are vastly superior for trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol. The high polarity of the molecule often requires stronger, "forbidden" organic modifiers (like Tetrahydrofuran or Dichloromethane) to optimize solubility and fine-tune the steric environment for chiral recognition. Coated phases would dissolve under these conditions.

CSP_Selection Target trans-4-(4-methylpiperazin-1-yl) tetrahydrofuran-3-ol Split CSP Selection Target->Split Immobilized Immobilized CSPs (e.g., Chiralpak IC/IG) Split->Immobilized Preferred Method Coated Coated CSPs (e.g., Chiralpak AD-H/OD-H) Split->Coated Limited Utility Adv_Imm Allows 'forbidden' solvents (THF, DCM) High robustness & column lifespan Immobilized->Adv_Imm Adv_Coat Strict solvent limitations Risk of phase swelling/dissolution Coated->Adv_Coat

Workflow for selecting chiral stationary phases for piperazine derivatives.

Step-by-Step Experimental Methodology

To establish a self-validating system, the following protocol outlines the optimized chromatographic conditions for separating the enantiomers of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol.

A. Reagent Preparation
  • Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Causality: Hexane provides the non-polar bulk, Isopropanol acts as the polar modifier to elute the compound, and DEA acts as the silanol-masking agent.

  • Degassing: Filter the mobile phase through a 0.45 µm PTFE membrane and degas via ultrasonication for 10 minutes to prevent baseline noise at low UV wavelengths.

B. Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of the racemic standard in 10 mL of the mobile phase (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with the mobile phase to achieve a final concentration of 0.1 mg/mL.

    • Causality: Dissolving the sample directly in the mobile phase eliminates solvent-mismatch effects, which can cause peak splitting or fronting upon injection.

C. Chromatographic Execution
  • Column: Install an immobilized polysaccharide column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for 45 minutes until the UV baseline at 205 nm is completely stable.

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C (Causality: Elevated temperature improves mass transfer kinetics, sharpening peaks).

    • Injection Volume: 10 µL

  • System Suitability Test (SST): Inject the racemic working solution. The method is only deemed valid if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline separation).

ICH Q2(R2) Aligned Validation Protocol

A method is only as reliable as its validation. To ensure this protocol is a self-validating system fit for pharmaceutical quality control, it must be subjected to the rigorous parameters defined by the [1].

Validation_Logic ICH ICH Q2(R2) Validation Spec Specificity ICH->Spec Lin Linearity & Range ICH->Lin Acc Accuracy ICH->Acc Prec Precision ICH->Prec Spec_Res Rs ≥ 1.5 No Matrix Interference Spec->Spec_Res Lin_Res R² ≥ 0.999 Range: LOQ to 120% Lin->Lin_Res Acc_Res Spike Recovery: 98.0% - 102.0% Acc->Acc_Res Prec_Res RSD ≤ 2.0% (Intra/Inter-day) Prec->Prec_Res

Self-validating ICH Q2(R2) protocol logic for chiral chromatographic methods.
Validation Execution Steps:
  • Specificity: Inject a blank (mobile phase) and potential synthetic impurities. Validation Check: Ensure no peaks co-elute at the retention times of either the (3R, 4R) or (3S, 4S) enantiomers.

  • Linearity & Range: Prepare a minimum of 5 concentration levels spanning from the Limit of Quantification (LOQ) up to 120% of the target analytical concentration. Validation Check: The correlation coefficient ( R2 ) of the calibration curve must be ≥0.999 .

  • Accuracy (Recovery): Spike known quantities of the undesired enantiomer into a sample of the pure desired enantiomer at 50%, 100%, and 150% of the specification limit. Validation Check: Calculated recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of a homogeneous sample at 100% test concentration. Validation Check: The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤2.0% .

By adhering to this framework, analysts ensure that the stereochemical purity of trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol is determined with unimpeachable scientific integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Chiral Chromatography in Pharmaceutical Analysis Pharma Focus America URL:[Link]

Safety Operating Guide

Personal protective equipment for handling TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental principle of this guide is to treat the compound as possessing the combined hazards of its constituent parts. The tetrahydrofuran moiety suggests potential flammability and the risk of forming explosive peroxides upon storage and exposure to air.[2][3] The piperazine functional group, common in many active pharmaceutical ingredients, often carries risks of skin and eye irritation or corrosion, as well as potential sensitization.[4][5] Therefore, all handling procedures must be executed with the assumption that this compound is hazardous.

Hazard Assessment: A Synthesis of Structural Alerts

A thorough risk assessment is the cornerstone of laboratory safety. Lacking specific toxicological data for TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL, we must infer its potential hazards from its chemical architecture.

Structural Moiety Associated Potential Hazards Rationale & Authoritative Source
Tetrahydrofuran (THF) Flammability: Highly flammable liquid and vapor.[6] Peroxide Formation: May form explosive peroxides on exposure to air and light.[3][7] Eye Irritation: Causes serious eye irritation.[8] Respiratory Irritation: May cause respiratory irritation.[9] Carcinogenicity: Suspected of causing cancer.[10] Acute Toxicity: Harmful if swallowed.[2]The cyclic ether structure of THF is known to react with atmospheric oxygen to form unstable peroxides, which can detonate upon concentration, heating, or shock.[3][11] Its high volatility contributes to a significant fire risk.[12]
Piperazine Derivative Skin Corrosion/Irritation: May cause skin irritation or severe burns.[4][5] Serious Eye Damage: Can cause serious eye damage.[5][13] Sensitization: May cause allergic skin or respiratory reactions.[4][14] Incompatibility: Avoid contact with strong oxidizing agents.[5]Amines, including piperazine derivatives, are often basic and can be corrosive to skin and eyes. They can also act as sensitizers, leading to allergic reactions upon repeated exposure.[4][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a "worst-case" scenario derived from our hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.[15]

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[16] These protect against splashes and potential dust particles from entering the eye.[17]

  • Recommended for Splash-Risk Operations: For any procedure involving transfers, heating, or reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[18] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact.[1][4][13] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility data for both tetrahydrofuran and amine compounds.

  • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves can significantly increase protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat is essential due to the flammability hazard posed by the THF moiety.[19] The coat must be fully buttoned with sleeves rolled down.

  • Chemical Apron: For larger-scale work (>50 mL) or tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is dictated by the scale of the work and the effectiveness of engineering controls.[19]

  • Under Certified Fume Hood: For handling small quantities (milligrams to a few grams) inside a properly functioning chemical fume hood, respiratory protection may not be required.

  • Risk of Aerosolization or Inadequate Ventilation: If there is a potential to generate dust or aerosols (e.g., during weighing of a solid, scraping, or sonicating), or if work must be performed outside of a fume hood, a NIOSH-approved respirator is mandatory.[1][4] A half-mask respirator with organic vapor cartridges is the minimum requirement. A full-face respirator offers the dual benefit of eye and respiratory protection.[18]

PPE_Selection_Workflow start Start: Handling TRANS-4-(4-METHYLPIPERAZIN-1-YL) TETRAHYDROFURAN-3-OL ppe_basic Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Flame-Resistant Lab Coat start->ppe_basic fume_hood Is work performed in a certified chemical fume hood? scale Scale of Work? fume_hood->scale Yes no_work STOP WORK Consult EHS fume_hood->no_work No aerosol Potential for aerosol/dust generation? scale->aerosol Small Scale (<5g) face_shield Add Full Face Shield scale->face_shield Large Scale (>5g) or Splash Risk respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridges) aerosol->respirator Yes ppe_basic->fume_hood face_shield->aerosol Disposal_Workflow start Waste Generated (Compound or Contaminated Material) classify Classify as: Non-Halogenated Organic Hazardous Waste start->classify container Place in designated, sealed, and labeled hazardous waste container classify->container storage Store in Satellite Accumulation Area (SAA) with secondary containment container->storage pickup Arrange for pickup by Institutional EHS or licensed contractor storage->pickup end Final Disposal (e.g., High-Temp Incineration) pickup->end

Caption: Step-by-step chemical waste disposal workflow.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing their scientific objectives.

References

  • Benchchem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Benchchem. (n.d.). Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)piperazine: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • NextSDS. (n.d.). TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL.
  • Antibodies. (n.d.). Piperazine Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Fisher Scientific. (2013, September 30). SAFETY DATA SHEET - Tetrahydrofuran.
  • MilliporeSigma. (2025, October 9). SAFETY DATA SHEET - Tetrahydrofuran.
  • Merck Millipore. (2025, August 27). SAFETY DATA SHEET - Tetrahydrofuran-D8.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Zhejiang Amerisource New Material Co., Ltd. (2025, February 3). What are the precautions for the storage and transportation of tetrahydrofuran.
  • University of Colorado Boulder. (n.d.). Chemical Safety PPE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methyltetrahydrofuran-3-thiol, mixed isomers.
  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Thermo Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Tetrahydrofuran.
  • GESTIS Substance Database. (n.d.). Tetrahydrofuran.
  • 2M Holdings. (n.d.). SAFETY DATA SHEET TETRAHYDROFURAN LRG.
  • Naval Sea Systems Command. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • Actylis Lab Solutions. (2024, May 22). SAFETY DATA SHEET - Tetrahydrofuran.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.